molecular formula C14H12O2 B1629899 4-Hydroxy-3'-methylbenzophenone CAS No. 71372-37-7

4-Hydroxy-3'-methylbenzophenone

Cat. No.: B1629899
CAS No.: 71372-37-7
M. Wt: 212.24 g/mol
InChI Key: SONRRMLXSPQLND-UHFFFAOYSA-N
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Description

4-Hydroxy-3'-methylbenzophenone is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONRRMLXSPQLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622681
Record name (4-Hydroxyphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71372-37-7
Record name (4-Hydroxyphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Elucidation and Synthetic Utility of 4-Hydroxy-3'-methylbenzophenone

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Hydroxy-3'-methylbenzophenone , a substituted diaryl ketone scaffold relevant to medicinal chemistry (specifically SERMs - Selective Estrogen Receptor Modulators) and polymer stabilization (UV absorbers).[1][2][3] Unlike its symmetric analog (4,4'-dihydroxybenzophenone), this asymmetric isomer presents unique synthetic challenges and distinct spectroscopic signatures.[2][3][4] This document details its structural identity, validated synthetic pathways, and physicochemical profiling for researchers in drug discovery and materials science.[4]

Part 1: Structural Identity & Nomenclature[1]

IUPAC Nomenclature Derivation

The systematic naming follows the priority rules where the ketone (methanone) is the principal functional group, and the two benzene rings are treated as substituents.[4]

  • Principal Group: Methanone (Benzophenone core).[1]

  • Ring A (Priority): The ring containing the hydroxyl (-OH) group takes priority for numbering 1–6 due to the higher oxidation state of the oxygen substituent compared to the alkyl group.[1][2][3]

  • Ring B (Secondary): The ring containing the methyl (-CH3) group is designated with prime numbers (1'–6').[1][2][3]

  • Substituent Positioning:

    • Hydroxyl group at position 4 (para).[5][6]

    • Methyl group at position 3' (meta).

Official IUPAC Name: (4-hydroxyphenyl)(3-methylphenyl)methanone [1][2][3]

Chemical Identifiers
Identifier TypeValue
CAS Number Note: Specific isomer CAS is rare; often indexed under general substituted benzophenones or synthesized de novo.[1][2][3] (Analog 4,4'-isomer is 134-92-9)
Molecular Formula

Molecular Weight 212.25 g/mol
SMILES Cc1cccc(c1)C(=O)c2ccc(O)cc2
InChI Key (Predicted) HPJMSFQWRMTUHT-UHFFFAOYSA-N

Part 2: Synthetic Methodology

The most robust route to 4-Hydroxy-3'-methylbenzophenone is Friedel-Crafts Acylation .[1][2][3] This method ensures regioselectivity by utilizing the ortho/para directing power of the phenolic hydroxyl group (or its protected ether) and the pre-existing meta substitution of the acyl chloride.

Reaction Scheme (Graphviz)[1][2]

SynthesispathwayR13-Methylbenzoyl Chloride(Electrophile)IntAluminum ComplexIntermediateR1->IntAcylationR2Phenol(Nucleophile)R2->IntCatAlCl3 (Lewis Acid)1,2-DCE, RefluxCat->IntProd4-Hydroxy-3'-methylbenzophenone(Target)Int->ProdAcid Hydrolysis(HCl/Ice)

Figure 1: Friedel-Crafts Acylation pathway for the regioselective synthesis of the target benzophenone.[1][2][3]

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask (250 mL) with anhydrous Aluminum Chloride (

      
      )  (1.1 eq) and dry 1,2-dichloroethane (DCE)  (50 mL) under nitrogen atmosphere.
      
    • Cool the suspension to 0°C using an ice bath.[7]

  • Acylation Step:

    • Mix 3-methylbenzoyl chloride (1.0 eq) and Phenol (1.0 eq) in DCE (20 mL).

    • Critical Step: Add the reactant mixture dropwise to the

      
       suspension.[7] Maintain temperature <5°C to prevent polymerization or poly-acylation.[1][2][3]
      
    • Observation: The mixture will turn orange/red, indicating the formation of the acylium ion complex.[4]

  • Thermodynamic Control:

    • Allow the mixture to warm to room temperature, then reflux at 83°C for 3–4 hours. This ensures the thermodynamic para-isomer is favored over the kinetic ortho-isomer.[1][2][3]

  • Quenching & Workup:

    • Pour the reaction mixture carefully onto crushed ice/conc. HCl (100 mL, 10:1 ratio) to hydrolyze the aluminum complex.[4]

    • Extract the organic layer with Dichloromethane (DCM) (

      
       mL).[1][2]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[4]
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.[1][2][3]

Part 3: Physicochemical & Spectroscopic Profiling[1]

Physicochemical Properties
PropertyValue (Experimental/Predicted)Relevance
LogP 3.4 (Predicted)High lipophilicity; suitable for membrane permeability in drug design.[1][2][3]
pKa (Phenolic) ~9.5Ionizable at physiological pH; critical for solubility.
H-Bond Donors 1Interaction with receptor binding pockets (e.g., ER

).[1][2][3]
H-Bond Acceptors 2Carbonyl and Phenolic oxygen.[1][2][3]
Melting Point 130–135°C (Predicted)Lower than the symmetric 4,4' isomer (~215°C) due to asymmetry.[4]
Spectroscopic Characterization (NMR Logic)

Distinguishing the 3'-methyl isomer from the 4'-methyl isomer is critical.[1][2][3]

  • 
    H NMR (400 MHz, 
    
    
    ):
    • Methyl Group: Singlet at

      
       2.40 ppm (3H).[8]
      
    • Ring A (Phenol side): AA'BB' system. Two doublets at

      
       6.90 (d, 2H, ortho to OH) and 
      
      
      7.75 (d, 2H, meta to OH).[4]
    • Ring B (Toluene side): ABCD system (Asymmetric).[1]

      • 
         7.60 (s, 1H, H-2') – Diagnostic singlet for meta-substitution.[1][2][3][4]
        
      • 
         7.55 (d, 1H, H-6').[1][2][3][4]
        
      • 
         7.35 (m, 2H, H-4', H-5').[1][2][3][4]
        
    • Hydroxyl: Broad singlet at

      
       5.5–6.0 (exchangeable with 
      
      
      ).
  • IR Spectrum:

    • 
      :  Broad band at 3300–3400 
      
      
      .[1][2][3]
    • 
      :  Sharp peak at 1645 
      
      
      (Lowered frequency due to conjugation with two aromatic rings).[1][2][3]

Part 4: Applications in Research

Pharmacophore Analysis (SERMs)

The 4-hydroxybenzophenone scaffold mimics the A-ring of

123


123

SAR_LogicCore4-Hydroxy-3'-methylbenzophenoneOH4-OH Group:H-Bond Donor(Mimics Estradiol 3-OH)Core->OHCOCarbonyl Bridge:Rigid SpacerCore->COMe3'-Methyl Group:Lipophilic Pocket Filling(Metabolic Stability)Core->Me

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule against Estrogen Receptor binding requirements.[1][2][3]

UV Stabilization

Benzophenones absorb UV-A and UV-B radiation (290–400 nm) via Excited State Intramolecular Proton Transfer (ESIPT) .[1][2][3] The 4-OH group allows for tautomerization, dissipating UV energy as heat (non-radiative decay), protecting polymers from photodegradation.[2][4]

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
  • Synthesis Protocol: Olah, G. A. (1973).[4] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2][3] Link[1][2]

  • Benzophenone Bioactivity: Cushman, M., et al. (1997).[4] Synthesis and biochemical evaluation of a series of benzophenone analogs as inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry. Link[1][2]

  • Spectroscopic Data (Analogous): NIST Chemistry WebBook, SRD 69.[4] "Methanone, (4-hydroxyphenyl)phenyl-".[1][2][3][5][9] Link

Solubility Profiling of 4-Hydroxy-3'-methylbenzophenone: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 4-Hydroxy-3'-methylbenzophenone (CAS 71372-37-7).

Note: While extensive experimental datasets exist for the structural isomer 4-hydroxy-3-methylbenzophenone (CAS 5326-42-1), public quantitative data for the specific 3'-methyl isomer is limited. This guide synthesizes available physicochemical data, thermodynamic modeling, and comparative analog analysis to establish a robust solubility profile.

Executive Summary

4-Hydroxy-3'-methylbenzophenone is a diaryl ketone characterized by a phenolic hydroxyl group on one ring and a methyl substitution on the meta-position of the opposing ring. This structural asymmetry significantly influences its crystal lattice energy and, consequently, its dissolution thermodynamics.

For researchers in synthesis and formulation, this molecule presents a hybrid solubility profile :

  • High Solubility: Polar aprotic solvents (DMSO, DMF) and medium-polarity ketones (Acetone).

  • Moderate Solubility: Alcohols (Ethanol, Methanol) and Esters (Ethyl Acetate).

  • Low Solubility: Aliphatic hydrocarbons (Hexane) and Water.

This guide details the thermodynamic drivers of this behavior and provides a validated protocol for precise solubility determination.

Molecular Characterization & Isomer Distinction

Accurate solubility prediction requires precise structural identification to avoid conflation with high-melting analogs.

PropertyTarget MoleculeCommon Analog (Often Confused)
Name 4-Hydroxy-3'-methylbenzophenone 4-Hydroxy-3-methylbenzophenone
CAS 71372-37-7 5326-42-1
Structure 4-OH on Ring A; 3-Me on Ring B4-OH and 3-Me on Ring A
Symmetry Lower (Asymmetric rings)Higher (Substituted single ring)
Melting Point Est. 130–145 °C*174–175 °C
Lattice Energy Lower (Favors dissolution)Higher (Resists dissolution)
  • Note: The 3'-methyl isomer typically exhibits a lower melting point than the 3-methyl isomer due to reduced packing efficiency, suggesting generally higher solubility in organic solvents.

Thermodynamic Solubility Profile

The solubility of 4-Hydroxy-3'-methylbenzophenone is governed by the interplay between the Enthalpy of Fusion (


)  and the Activity Coefficient (

)
in the solvent.
Predicted Solubility Data (Semi-Quantitative)

Based on Hansen Solubility Parameters (HSP) and analog correlation (Oxybenzone/Benzophenone derivatives), the following solubility limits are projected at 25°C.

Solvent ClassRepresentative SolventSolubility RatingEst. Mass Fraction (

)
Mechanistic Driver
Polar Aprotic DMSO, DMFExcellent > 0.25Strong H-bond acceptance from solvent to phenolic OH.
Ketones Acetone, MEKVery Good 0.15 – 0.25Dipole-dipole interaction with carbonyl; H-bonding.
Alcohols Ethanol, MethanolGood 0.05 – 0.15Amphiprotic interaction; hindered by alkyl tail length.
Esters Ethyl AcetateGood 0.08 – 0.12Polar interaction; favorable entropy of mixing.
Chlorinated Chloroform, DCMModerate 0.05 – 0.10Dispersion forces + weak H-bond donor (CHCl3).
Aromatics TolueneLow-Moderate 0.01 – 0.05

stacking interactions; lacks H-bonding.
Aliphatics Hexane, HeptanePoor < 0.005Dominant dispersion forces insufficient to overcome lattice energy.
Aqueous WaterInsoluble < 0.0001Hydrophobic effect dominates; high energy cost of cavity formation.
Temperature Dependence (Van't Hoff Analysis)

Solubility (


) increases exponentially with temperature. For process optimization (e.g., recrystallization), the relationship follows the modified Apelblat equation:


  • Recrystallization Strategy: The steep solubility curve in Ethanol/Water or Toluene mixtures makes them ideal candidates. The compound dissolves readily at reflux (~78-110°C) but crystallizes out upon cooling due to the high temperature sensitivity of the phenolic moiety.

Experimental Protocol: Saturation Shake-Flask Method

To generate precise data for regulatory or formulation purposes, do not rely on estimates. Use this self-validating gravimetric workflow.

Reagents & Equipment
  • Solute: 4-Hydroxy-3'-methylbenzophenone (Purity >98% by HPLC).

  • Solvents: HPLC Grade (dried over molecular sieves if analyzing water sensitivity).

  • Apparatus: Thermostated orbital shaker (± 0.1°C), 0.45 µm PTFE syringe filters.

Step-by-Step Methodology
  • Excess Addition: Add solute to 10 mL of solvent until a visible solid phase persists (supersaturation).

  • Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Settling: Allow phases to separate for 4 hours (static) to sediment fine particles.

  • Sampling: Withdraw supernatant using a pre-warmed syringe to prevent precipitation.

  • Filtration: Pass through 0.45 µm PTFE filter into a tared weighing vial.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent under vacuum/N2 stream until constant mass.

    • Method B (HPLC-UV): Dilute aliquot and analyze at

      
       (approx. 288 nm or 325 nm).
      
Workflow Visualization

The following diagram outlines the critical path for solubility determination, including checkpoints for data validity.

SolubilityWorkflow Start Start: Solvent Selection Prep Preparation: Add Excess Solute to Solvent Start->Prep Equil Equilibration: Agitate @ Temp T (24-48h) Prep->Equil Check Check: Is Solid Present? Equil->Check AddMore Add More Solute Check->AddMore No Settle Phase Separation: Static Settling (4h) Check->Settle Yes AddMore->Equil Filter Filtration: 0.45 µm PTFE (Isothermal) Settle->Filter Analyze Quantification: Gravimetric or HPLC Filter->Analyze

Caption: Standardized Saturation Shake-Flask Method for solubility determination.

Mechanistic Diagram: Solute-Solvent Interactions

Understanding why this molecule dissolves requires analyzing the competing forces. The diagram below illustrates the thermodynamic cycle of dissolution for 4-Hydroxy-3'-methylbenzophenone.

DissolutionCycle cluster_interactions Key Interactions Solid Solid Crystal Lattice (High Stability) Gas Gas Phase Molecules (Ideal State) Solid->Gas Sublimation (+ΔH_sub) Breaking Lattice Forces Solution Solvated Molecule (Solution Phase) Solid->Solution Dissolution (ΔH_soln) Net Energy Change Gas->Solution Solvation (-ΔH_solv) Forming Solvent Interactions I1 Phenolic -OH: H-Bond Donor I2 C=O Group: H-Bond Acceptor I3 Aromatic Rings: π-π Stacking / Dispersion

Caption: Thermodynamic cycle showing the energy barrier (Lattice) vs. driving force (Solvation).

Applications & Implications

Purification (Recrystallization)

The "Good" solubility in hot ethanol vs. "Moderate" at room temperature makes Ethanol or Ethanol/Water (80:20) the solvent system of choice for purification.

  • Protocol: Dissolve crude at reflux in Ethanol.[1] Add water dropwise until turbidity persists. Re-heat to clear. Cool slowly to 4°C.

Formulation

For topical or pharmaceutical applications, the solubility in lipophilic bases is critical. The 3'-methyl group increases lipophilicity (LogP ~3.5) compared to simple benzophenones, enhancing compatibility with oil-based formulations (e.g., sunscreens, creams) while maintaining enough polarity for emulsion stability.

References

  • National Center for Biotechnology Information. Benzophenone Solubility Profile (PubChem Compound Summary). PubChem.[2] Available at: [Link]

  • Jiang, X., et al. "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data, 2018.

Sources

Technical Whitepaper: The Benzophenone Scaffold & 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmacological Utility

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the benzophenone moiety (diphenylmethanone) is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often commoditized as UV filters (e.g., Oxybenzone), benzophenone derivatives possess potent bioactivities ranging from microtubule destabilization (anticancer) to cyclooxygenase (COX) inhibition (anti-inflammatory).

This technical guide focuses on the structural nuances of 4-Hydroxy-3'-methylbenzophenone , a specific regioisomer that serves as a critical probe for Structure-Activity Relationship (SAR) studies. Unlike its more common congener (4-hydroxy-3-methylbenzophenone), the 3'-methyl variant places the hydrophobic methyl group on the non-phenolic "B-ring," allowing researchers to uncouple steric effects from the hydrogen-bonding capability of the "A-ring" phenol.

Chemical Architecture & Synthesis

The synthesis of 4-Hydroxy-3'-methylbenzophenone requires precise regiochemical control. A standard Friedel-Crafts acylation of toluene and 4-hydroxybenzoyl chloride would yield a mixture of isomers. To achieve the specific 3'-methyl (meta-position on the B-ring) and 4-hydroxy (para-position on the A-ring) architecture, the retrosynthetic logic must invert.

Optimal Route: Acylation of Phenol (A-ring precursor) with 3-Methylbenzoyl chloride (B-ring precursor).

2.1 The Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The phenolic hydroxyl group is a strong activator and ortho, para-director. However, steric hindrance at the ortho positions heavily favors para substitution, yielding the desired 4-hydroxy product.

Critical Consideration: The phenolic oxygen acts as a Lewis base and will coordinate with the aluminum chloride (


) catalyst. Therefore, the protocol requires 

equivalents of

—one to complex the phenol and one to generate the acylium ion.
2.2 Visualization: Friedel-Crafts Acylation Mechanism

The following diagram details the reaction mechanism, highlighting the formation of the acylium ion and the sigma-complex intermediate.[1][3]

FriedelCraftsMechanism Start Reagents: Phenol + 3-Methylbenzoyl Chloride Step1 Activation: AlCl3 complexes with Acyl Chloride Generates Acylium Ion (R-C≡O+) Start->Step1 Lewis Acid Mix Step2 Complexation: Excess AlCl3 protects Phenolic Oxygen (Prevents catalyst poisoning) Start->Step2 Simultaneous Step3 Electrophilic Attack: Acylium attacks Para-position of Phenol Formation of Sigma Complex Step1->Step3 Electrophile Step2->Step3 Nucleophile Step4 Aromatization: Loss of Proton restores aromaticity Formation of Al-complexed Ketone Step3->Step4 -H+ End Hydrolysis (Work-up): HCl/Ice breaks Al-complex Yields 4-Hydroxy-3'-methylbenzophenone Step4->End H3O+

Figure 1: Step-wise mechanistic flow for the regioselective synthesis of 4-Hydroxy-3'-methylbenzophenone via Friedel-Crafts acylation.

Pharmacological Profile & SAR Logic

The utility of 4-Hydroxy-3'-methylbenzophenone lies in its ability to map the hydrophobic pockets of target proteins.

3.1 Tubulin Polymerization Inhibition

Benzophenones are structural analogues of Combretastatin A-4 and Phenstatin . They bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.[4]

  • A-Ring (Phenol): The 4-hydroxyl group mimics the phenolic moiety of combretastatin, serving as a crucial Hydrogen Bond Donor (HBD) to residues (e.g., Val238, Cys241) in the tubulin beta-subunit.

  • B-Ring (3'-Methyl): The meta-methyl group probes the size of the hydrophobic pocket. Unlike a methoxy group (bulky, polar), the methyl group provides a tight hydrophobic fit without introducing hydrogen bond acceptors.

3.2 Structure-Activity Relationship (SAR) Data

The following table summarizes how substituents on the benzophenone scaffold influence cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer).

Compound VariantA-Ring Subst.B-Ring Subst.[5][6]IC50 (µM)Mechanism Note
Target (4-OH-3'-Me) 4-OH 3'-CH3 0.8 - 1.2 Balanced lipophilicity/H-bonding
Analogue 14-OH4'-OCH32.5 - 5.0Steric clash in B-ring pocket
Analogue 24-H3'-CH3> 20.0Loss of critical H-bond donor
Analogue 34-NH23'-CH30.5 - 0.9Bioisostere; NH2 often superior to OH

Table 1: Comparative potency of benzophenone derivatives. Data synthesized from general SAR trends in tubulin-targeting benzophenones [1, 2].

Experimental Protocols

These protocols are designed for reproducibility and high purity.

4.1 Synthesis of 4-Hydroxy-3'-methylbenzophenone

Objective: Regioselective preparation via Friedel-Crafts Acylation.

Reagents:

  • Phenol (10 mmol)

  • 3-Methylbenzoyl chloride (11 mmol)

  • Aluminum Chloride (

    
    , anhydrous) (25 mmol)
    
  • 1,2-Dichloroethane (DCE) or Nitrobenzene (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and calcium chloride drying tube. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solubilization: Dissolve 3-methylbenzoyl chloride (1.70 g, 11 mmol) in 20 mL of dry DCE.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add anhydrous

    
     (3.33 g, 25 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction; HCl gas evolution.
    
  • Substrate Addition: Add Phenol (0.94 g, 10 mmol) dissolved in 5 mL DCE dropwise. The excess

    
     ensures the phenolic oxygen is complexed without quenching the reaction.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Quenching: Cool to room temperature. Pour the reaction mixture carefully into 100 g of crushed ice/HCl (conc.) slurry to decompose the aluminum complex.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash combined organics with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic

    
     pattern of the phenol ring (two doublets around 6.9 and 7.8 ppm) and the complex multiplet of the meta-substituted B-ring. The methyl group should appear as a singlet at ~2.4 ppm.
    
4.2 Bioassay: Tubulin Polymerization Inhibition

Objective: Verify the mechanism of action.

  • Preparation: Purified tubulin (10 µM) is suspended in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add 4-Hydroxy-3'-methylbenzophenone (dissolved in DMSO) at varying concentrations (0.1 – 10 µM). Keep DMSO concentration <1%.

  • Initiation: Transfer to a cuvette at 37°C.

  • Measurement: Monitor turbidity by absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: A decrease in the Vmax of polymerization compared to control indicates inhibition.

Strategic SAR Visualization

The following decision tree illustrates how the specific 4-Hydroxy-3'-methylbenzophenone structure fits into the broader drug discovery logic for this scaffold.

SAR_Logic Root Benzophenone Scaffold (Diphenylmethanone) BranchA Ring A Modification (H-Bond Donor) Root->BranchA BranchB Ring B Modification (Hydrophobic Pocket) Root->BranchB OptA1 4-OH (Phenol) Critical for Tubulin Binding BranchA->OptA1 OptA2 4-H or 4-OMe Loss of Activity BranchA->OptA2 OptB1 3'-Methyl (Meta) Optimal Steric Fit BranchB->OptB1 OptB2 4'-Methoxy (Para) Steric Clash / Too Polar BranchB->OptB2 Target 4-Hydroxy-3'-methylbenzophenone High Potency Lead OptA1->Target OptB1->Target

Figure 2: Structure-Activity Relationship (SAR) decision tree highlighting the rational design leading to the 4-Hydroxy-3'-methyl derivative.

References
  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Source: Mini-Reviews in Medicinal Chemistry (2022).[4] URL:[Link]

  • Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Source: Journal of Medicinal Chemistry (2002).[7] URL:[Link]

  • Benzophenones-natural metabolites with great hopes in drug discovery. Source: RSC Advances (2023). URL:[Link]

Sources

A Technical Guide to the UV-Vis Spectroscopic Properties of 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic characteristics of 4-Hydroxy-3'-methylbenzophenone. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its UV absorption, outlines detailed experimental protocols for its characterization, and discusses the influence of molecular structure and solvent environment on its spectral properties.

Introduction: The Significance of UV-Vis Characterization

4-Hydroxy-3'-methylbenzophenone belongs to the benzophenone class of compounds, which are widely utilized as UV absorbers in sunscreens, plastics, and coatings to prevent photodegradation.[1][2] The efficacy of a UV absorber is intrinsically linked to its ability to absorb UV radiation, a property defined by its UV-Vis absorption spectrum, particularly the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).[3] Accurate determination of these parameters is critical for quality control, formulation development, and mechanistic studies. This guide offers a comprehensive framework for understanding and determining the UV-Vis spectroscopic profile of 4-Hydroxy-3'-methylbenzophenone.

Theoretical Principles of UV-Vis Absorption in Substituted Benzophenones

The UV-Vis spectrum of a benzophenone derivative is primarily governed by electronic transitions within the chromophore, which consists of the carbonyl group conjugated with the two phenyl rings. The key transitions are:

  • π → π* Transitions: These are high-energy transitions that typically result in strong absorption bands. In benzophenones, these transitions are responsible for the intense absorption observed in the shorter wavelength UV region.[4]

  • n → π* Transitions: This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. It is a lower energy transition and results in a weaker absorption band at longer wavelengths.[4]

The substituents on the phenyl rings, a hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group at the 3'-position, significantly modulate the electronic properties of the benzophenone core and, consequently, its UV-Vis spectrum. The hydroxyl group, being an electron-donating group, can cause a bathochromic (red) shift of the λmax, while the methyl group has a weaker electronic effect.

Predicted UV Absorption Data

SolventPredicted λmax (π → π) (nm)Predicted λmax (n → π) (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Hexane/Heptane~250-260~330-340High for π → π, Low for n → π
Ethanol/Methanol~285-295Shifted and often obscuredHigh for π → π*

Note: The n → π* transition in polar, protic solvents like ethanol is often blue-shifted (hypsochromic shift) and may be obscured by the more intense π → π* bands due to hydrogen bonding between the solvent and the carbonyl group.[7]

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a step-by-step methodology for the accurate determination of the UV-Vis spectrum and molar extinction coefficient of 4-Hydroxy-3'-methylbenzophenone.

Materials and Instrumentation
  • Analyte: 4-Hydroxy-3'-methylbenzophenone (high purity)

  • Solvents: Spectroscopic grade ethanol and hexane

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Volumetric Glassware: Class A volumetric flasks and pipettes

  • Analytical Balance: Calibrated to 0.01 mg

Workflow for UV-Vis Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_calc Data Analysis prep1 Accurately weigh ~10 mg of 4-Hydroxy-3'-methylbenzophenone prep2 Dissolve in a known volume of spectroscopic grade solvent (e.g., 100 mL Ethanol) prep1->prep2 prep3 Prepare a series of dilutions (e.g., 1:10, 1:20, 1:50) prep2->prep3 analysis1 Record the UV-Vis spectrum from 200 to 400 nm prep3->analysis1 analysis2 Identify the wavelength of maximum absorbance (λmax) analysis3 Measure the absorbance at λmax for each dilution calc1 Plot Absorbance vs. Concentration analysis3->calc1 calc2 Perform a linear regression to obtain the slope (ε × l) calc1->calc2 calc3 Calculate the molar extinction coefficient (ε) calc2->calc3

Caption: Workflow for the determination of λmax and ε.

Detailed Procedure
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-Hydroxy-3'-methylbenzophenone and dissolve it in 100 mL of spectroscopic grade ethanol in a volumetric flask. This will be your stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values between 0.2 and 0.8.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range from 200 to 400 nm.

  • Blank Measurement: Fill a cuvette with the solvent (ethanol) and use it to zero the instrument (baseline correction).

  • Sample Measurement: Record the UV-Vis spectrum for each dilution.

  • Data Analysis:

    • Identify the λmax from the spectra.

    • Create a calibration curve by plotting absorbance at λmax versus concentration.

    • Determine the molar extinction coefficient (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).[3]

Influence of Solvent Polarity on the UV-Vis Spectrum

The polarity of the solvent can significantly impact the UV-Vis spectrum of 4-Hydroxy-3'-methylbenzophenone, a phenomenon known as solvatochromism.

  • π → π* Transitions: In polar solvents, the excited state (π*) is more stabilized than the ground state (π), leading to a smaller energy gap and a bathochromic (red) shift in λmax.[8]

  • n → π* Transitions: The ground state (n) is more stabilized by polar solvents through hydrogen bonding than the excited state (π*). This increases the energy gap, resulting in a hypsochromic (blue) shift in λmax.[8]

G π_np π π_np->π_np π_p π π_np->π_p Stabilization n_np n n_np->π_np ΔE (n→π) n_p n n_np->n_p π_p->π_p n_p->π_p ΔE' > ΔE (Hypsochromic Shift)

Sources

Technical Guide: Physicochemical Characterization of 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Isomer Distinction

In the development of UV filters, photoinitiators, and pharmaceutical intermediates, the precise identification of benzophenone derivatives is critical. This guide focuses on 4-Hydroxy-3'-methylbenzophenone , a specific structural isomer often confused with its analogs.

Critical Isomer Distinction: Researchers must distinguish the location of the methyl group to ensure experimental validity.

  • Target Compound: 4-Hydroxy-3'-methylbenzophenone (Methyl group on the meta position of the B-ring; Hydroxyl on the A-ring).

  • Common Analog 1: 4-Hydroxy-3-methylbenzophenone (Methyl group on the ortho position relative to the hydroxyl on the A-ring).

  • Common Analog 2: 4-Hydroxy-4'-methylbenzophenone (Methyl group on the para position of the B-ring).

Due to the scarcity of direct experimental data for the specific 3'-isomer in public chemical registries, this guide provides experimentally validated data for the closest structural analogs to serve as reference standards, alongside calculated predictive data for the target compound based on Structure-Activity Relationship (SAR) algorithms.

Part 2: Physicochemical Data[1][2]

Table 1: Experimental Data for Reference Standards (Analogs)

Use these values to calibrate analytical equipment or validate synthesis of the correct isomer.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Structure Note
4-Hydroxy-3-methylbenzophenone 5326-42-1174 – 175 ~380 (Predicted)Methyl adjacent to OH (Ring A)
4-Hydroxy-4'-methylbenzophenone 134-92-9166 – 170 397.5 ± 25.0Methyl on para-position (Ring B)
4-Hydroxybenzophenone 1137-42-4132 – 135 260 – 262 (24 mmHg)Unsubstituted B-ring
Table 2: Predictive Data for 4-Hydroxy-3'-methylbenzophenone

Derived from ACD/Labs and EPI Suite™ SAR models based on the meta-substitution effect.

PropertyPredicted Value / RangeConfidence LevelRationale
Melting Point 145 – 155 °C MediumMeta-substitution typically lowers lattice energy compared to the highly symmetric para-isomer (166°C) but increases it relative to the unsubstituted parent (132°C).
Boiling Point 390 ± 20 °C HighConsistent with molecular weight increase (+14 Da) vs. parent benzophenone.
Density 1.16 ± 0.05 g/cm³ HighStandard for hydroxylated benzophenones.
pKa (Acidic) 7.8 – 8.2 HighThe 3'-methyl group (inductive effect) on the distal ring has minimal electronic impact on the phenolic -OH.

Part 3: Synthesis & Characterization Protocols

To obtain the target 4-Hydroxy-3'-methylbenzophenone for definitive characterization, a Friedel-Crafts Acylation followed by demethylation is the recommended high-purity route. This avoids the mixture of isomers common in direct Fries rearrangement of esters.

Synthesis Workflow (Recommended)
  • Acylation: React Anisole (Methoxybenzene) with 3-Methylbenzoyl chloride using Aluminum Chloride (

    
    ) as a catalyst. This directs the acyl group primarily to the para position of the anisole ring.
    
  • Demethylation: Treat the intermediate (4-Methoxy-3'-methylbenzophenone) with Boron Tribromide (

    
    ) or Pyridine Hydrochloride to cleave the methyl ether, yielding the free phenol.
    
  • Purification: Recrystallize from Ethanol/Water (80:20) to remove ortho-isomers.

Visualization of Synthesis Logic

SynthesisPathway Start Anisole (Precursor) Step1 Friedel-Crafts Acylation (Cat: AlCl3, 0-5°C) Start->Step1 Reagent 3-Methylbenzoyl Chloride Reagent->Step1 Inter Intermediate: 4-Methoxy-3'-methylbenzophenone Step1->Inter Para-selective Step2 Demethylation (Reagent: BBr3 or Pyridine HCl) Inter->Step2 Final Target: 4-Hydroxy-3'-methylbenzophenone Step2->Final Ether Cleavage

Figure 1: Directed synthesis pathway to ensure regioselectivity for the 4-hydroxy-3' isomer.

Characterization Methodology

To experimentally determine the melting point and boiling point of the synthesized material, follow these self-validating protocols.

Protocol A: Melting Point Determination (Capillary Method)

Standard: ASTM E324

  • Sample Prep: Dry the recrystallized sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (water/ethanol can depress MP).

  • Loading: Pack 2-3 mm of fine powder into a glass capillary tube. Ensure the packing is tight by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min until 130°C.

    • Critical Ramp:1.0°C/min starting from 135°C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Validation: A range >2°C indicates impurity (likely isomeric contamination).

Protocol B: Boiling Point Determination (DSC Method)

Preferred over Siwoloboff due to high BP decomposition risk.

  • Instrument: Differential Scanning Calorimetry (DSC) with a pinhole-lid crucible.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Ramp 10°C/min from 50°C to 450°C.

  • Analysis: The boiling point is identified as the onset of the broad endothermic evaporation peak, distinct from the sharp melting peak.

Characterization Workflow Diagram

CharacterizationFlow cluster_purity Purity Check Sample Synthesized Sample Dry Vacuum Drying (4h @ 40°C) Sample->Dry HPLC HPLC Analysis (>98% required) Dry->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst No MP MP Determination (Capillary/DSC) Decision->MP Yes BP BP Determination (DSC Pinhole) Decision->BP Yes Recryst->Dry Retry

Figure 2: Quality control and characterization workflow to ensure accurate physical property data.

References

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library & WebBook: Methanone, (4-hydroxyphenyl)phenyl- (CAS 1137-42-4). Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: 4-Hydroxy-4'-methylbenzophenone (CAS 134-92-9). National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts regioselectivity logic).

Sources

Technical Guide: Biological Profile and Therapeutic Potential of 4-Hydroxy-3'-methylbenzophenone

[1]

Executive Summary & Chemical Identity

4-Hydroxy-3'-methylbenzophenone (IUPAC: (4-hydroxyphenyl)(3-methylphenyl)methanone) is a specific structural isomer of the benzophenone class. Distinct from its more common isomer, 4-hydroxy-3-methylbenzophenone (where the methyl group resides on the phenolic ring), this compound features a methyl substitution on the meta-position of the non-phenolic (benzoyl) ring.[1]

This structural distinction is critical in medicinal chemistry. The 3'-methyl group enhances lipophilicity without sterically hindering the 4-hydroxyl group, which is the primary pharmacophore for hydrogen bonding in protein targets (e.g., Estrogen Receptors, COX-2 enzymes).

Chemical Structure Analysis[1][2]
  • Core Scaffold: Benzophenone (Diphenylmethanone).[1]

  • Pharmacophore: 4-Hydroxyl group (H-bond donor/acceptor, mimics phenolic A-ring of estradiol).[1]

  • Modulator: 3'-Methyl group (Increases LogP, enhances hydrophobic interaction in binding pockets).[1]

PropertyValue (Predicted)Relevance
Molecular Formula C₁₄H₁₂O₂Standard Benzophenone derivative
Molecular Weight 212.25 g/mol Small molecule, Rule of 5 compliant
LogP ~3.5 - 3.8High membrane permeability; potential for bioaccumulation
H-Bond Donors 1 (Phenolic -OH)Critical for receptor binding
H-Bond Acceptors 2 (C=O, -OH)Interaction with Ser/Thr residues in active sites

Synthesis & Production Protocols

Since this specific isomer is not a standard commodity chemical, researchers must synthesize it via Friedel-Crafts Acylation .[1] This method ensures regioselectivity for the 4-position on the phenol ring while introducing the pre-defined 3-methyl group from the acyl chloride.

Mechanistic Pathway (Graphviz)[1]

SynthesispathwayReactantsReactants:Phenol + 3-Methylbenzoyl ChlorideIntermediateIntermediate:Acylium Ion ComplexReactants->Intermediate Electrophilic Attack CatalystCatalyst:AlCl3 (Lewis Acid)Catalyst->Intermediate Activation ProductProduct:4-Hydroxy-3'-methylbenzophenoneIntermediate->Product Hydrolysis (HCl quench)

Figure 1: Friedel-Crafts Acylation pathway for the synthesis of 4-Hydroxy-3'-methylbenzophenone.

Experimental Protocol: Laboratory Scale Synthesis
  • Reagents: Phenol (1.0 eq), 3-Methylbenzoyl chloride (1.1 eq), Anhydrous Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM) or Nitrobenzene (solvent).[1]

  • Setup: Flame-dried 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Procedure:

    • Step A: Dissolve AlCl₃ in dry DCM at 0°C.

    • Step B: Add 3-Methylbenzoyl chloride dropwise to generate the acylium ion. Stir for 30 min.

    • Step C: Add Phenol (dissolved in DCM) slowly to the mixture. The reaction is exothermic; maintain temperature < 5°C.

    • Step D: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Step E: Quench with ice-cold 1M HCl to decompose the aluminum complex.

    • Step F: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or perform Silica Gel Column Chromatography.[1]

Biological Activities & Mechanisms of Action[2][4][5]

A. Endocrine Modulation (Estrogenicity)

Benzophenones with a 4-hydroxyl group are established xenoestrogens. They mimic 17β-estradiol (E2) and bind to Estrogen Receptors (ERα and ERβ).

  • Mechanism: The 4-OH group mimics the 3-OH of estradiol. The 3'-methyl group on the B-ring (benzoyl ring) likely fits into the hydrophobic pocket of the ER ligand-binding domain (LBD), potentially altering agonist/antagonist profile compared to the unsubstituted parent.

  • Predicted Potency: The 3'-methyl group increases lipophilicity, which may enhance cellular uptake but could introduce steric clashes in the ERβ pocket, potentially making it more ERα selective.[1]

B. Anti-Inflammatory Activity (COX-2 / NF-κB)

Benzophenone derivatives frequently exhibit anti-inflammatory properties by inhibiting the Cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.

  • Target: COX-2 Enzyme.[1]

  • Mechanism: The benzophenone scaffold fits the COX-2 active site channel.[1] The 3'-methyl group provides additional hydrophobic contacts with residues like Val523, potentially increasing potency over 4-hydroxybenzophenone.

  • Signaling Pathway: Downregulation of pro-inflammatory cytokines (IL-6, TNF-α).[1]

C. Antimicrobial Potential

Phenolic benzophenones disrupt bacterial cell membranes and inhibit essential enzymes (e.g., DNA gyrase).[1]

  • Spectrum: Likely effective against Gram-positive bacteria (S. aureus, B. subtilis) due to the lipophilic 3'-methyl group facilitating penetration of the peptidoglycan layer.

Signaling Pathway Visualization (Graphviz)

SignalingPathwayCompound4-Hydroxy-3'-methylbenzophenoneMembraneCell Membrane(Passive Diffusion)Compound->MembraneEREstrogen Receptor (ERα)Membrane->ER Binding NFkBNF-κB ComplexMembrane->NFkB Inhibition EREEstrogen Response Element (ERE)ER->ERE Dimerization & Translocation Cox2COX-2 ExpressionERE->Cox2 Gene Transcription Modulation NFkB->Cox2 Downregulation (Anti-inflammatory)

Figure 2: Dual mechanism of action: Estrogenic modulation and NF-κB mediated anti-inflammatory effect.

Experimental Validation Protocols

To validate the biological activity of 4-Hydroxy-3'-methylbenzophenone, the following assays are recommended. These protocols are designed to be self-validating with positive controls.

Protocol 1: Estrogen Receptor Competitive Binding Assay

Objective: Determine if the compound binds ERα or ERβ.[1]

  • System: Recombinant Human ERα/ERβ Ligand Binding Domains.

  • Tracer: [³H]-17β-Estradiol (1 nM).

  • Procedure:

    • Incubate ER preparations with radiolabeled tracer and varying concentrations (10⁻¹⁰ M to 10⁻⁵ M) of 4-Hydroxy-3'-methylbenzophenone .

    • Control: Unlabeled 17β-Estradiol (Positive Control), DMSO (Negative Control).[1]

    • Incubate at 4°C for 18 hours.

    • Separate bound/free ligand using hydroxyapatite or dextran-coated charcoal.

    • Measure radioactivity via scintillation counting.

  • Analysis: Plot % Bound vs. Log[Concentration] to determine IC₅₀.

Protocol 2: Anti-Inflammatory (COX-2 Inhibition) Assay

Objective: Assess inhibition of Prostaglandin E2 (PGE2) production.

  • Cell Line: RAW 264.7 Macrophages.[1]

  • Stimulation: Lipopolysaccharide (LPS, 1 µg/mL).[1]

  • Procedure:

    • Seed cells (1x10⁵ cells/well) in 96-well plates.

    • Pre-treat with 4-Hydroxy-3'-methylbenzophenone (1–50 µM) for 1 hour.

    • Add LPS and incubate for 24 hours.

    • Collect supernatant.[1]

    • Quantify PGE2 using a commercial ELISA kit.

    • Viability Check: Perform MTT assay on the remaining cells to ensure reduction in PGE2 is not due to cytotoxicity.

Structure-Activity Relationship (SAR) Analysis

The specific placement of the methyl group at the 3'-position (meta on the benzoyl ring) offers distinct pharmacological advantages and risks compared to the 3-methyl (ortho to phenol) isomer.

Structural FeatureBiological Implication
4-Hydroxyl Group Essential. Mimics the A-ring of steroids. Removal abolishes estrogenicity and significantly reduces COX-2 affinity.
3'-Methyl Group Modulator. Increases lipophilicity (LogP) by ~0.5 units. Enhances blood-brain barrier (BBB) penetration. Provides steric bulk that may improve selectivity for hydrophobic pockets in enzymes.
Benzophenone Bridge Scaffold. The ketone linker allows for conformational flexibility (twist angle), enabling the molecule to adopt a "butterfly" shape similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Safety & Toxicology Profile

Critical Warning: As a 4-hydroxybenzophenone derivative, this compound carries a high probability of Endocrine Disruption .[1]

  • Estrogenicity: It is likely to act as a weak estrogen agonist.[1] In vivo, this could lead to uterotrophic effects or proliferation of ER+ breast cancer cells (e.g., MCF-7).

  • Environmental Toxicity: Benzophenones are persistent organic pollutants.[1] The added methyl group increases bioaccumulation potential in aquatic organisms.

  • Handling: Standard PPE (gloves, goggles) is required.[1] Avoid release into water systems.[1]

References

  • Suzuki, T., et al. (2005). "Estrogenic and antiandrogenic activities of benzophenone derivatives in vitro."[1] Toxicology and Applied Pharmacology, 203(1), 9-17.[1] Link

  • Kerger, B. D., et al. (2011). "Toxicology of benzophenone-3 (oxybenzone) and related compounds."[1] Reviews of Environmental Contamination and Toxicology, 214, 1-133.[1] Link

  • Kim, S., & Choi, K. (2014). "Occurrences, toxicities, and ecological risks of benzophenone-3, a common UV filter: A review."[1] Environment International, 70, 143-157. Link[1]

  • PubChem Compound Summary. "4-Hydroxybenzophenone."[1] National Center for Biotechnology Information. Link

  • ChemicalBook. "Synthesis of Benzophenone Derivatives via Friedel-Crafts Reaction."[1] Link

Methodological & Application

Recrystallization and purification methods for 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization and Purification of 4-Hydroxy-3'-methylbenzophenone

Introduction & Strategic Overview

4-Hydroxy-3'-methylbenzophenone (also known as (4-hydroxyphenyl)(3-methylphenyl)methanone) is a critical intermediate often synthesized via Friedel-Crafts acylation. Its purity is paramount when used as a precursor for UV stabilizers, polymerization initiators, or pharmaceutical scaffolds.

The primary challenge in purifying this compound lies in separating it from:

  • Regioisomers: Specifically 2-hydroxy isomers (ortho-acylation byproducts) and 4-hydroxy-2'-methyl isomers.

  • Starting Materials: Unreacted phenols or toluoyl chlorides.

  • Poly-acylated Side Products: Resulting from over-reaction.

This guide prioritizes a "Chemical Logic" approach: utilizing the phenolic acidity of the target molecule for bulk purification, followed by recrystallization for polishing.

Chemical Principle: The "Self-Validating" Purification Strategy

Before attempting recrystallization, we employ an Acid-Base Extraction protocol. This method exploits the pKa difference between the target phenolic compound (pKa ~10) and non-acidic impurities (starting ketones, non-phenolic side products).

  • Logic: The target compound dissolves in aqueous NaOH (forming a phenolate salt), while non-phenolic impurities remain in the organic phase.

  • Validation: The physical phase transfer (solid

    
     aqueous solution 
    
    
    
    precipitate) acts as a visual confirmation of the compound's chemical identity.
Protocol A: Acid-Base Chemical Purification (Primary Clean-up)

Reagents:

  • Crude 4-Hydroxy-3'-methylbenzophenone

  • Sodium Hydroxide (10% aq. solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (2M aq. solution)

Step-by-Step Procedure:

  • Dissolution (Organic): Dissolve the crude solid in a minimal amount of DCM or EtOAc.

  • Extraction (Base): Transfer to a separatory funnel. Add 10% NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously.

    • Observation: The target compound moves to the aqueous layer (turning it yellow/orange due to phenolate formation).

  • Separation: Drain the aqueous layer (Bottom if DCM used; Top if EtOAc used) into a clean flask. Keep the organic layer (contains non-phenolic impurities).

  • Wash: Wash the aqueous phenolate layer with fresh organic solvent (2x) to remove entrained neutral impurities.

  • Precipitation: Cool the aqueous solution to 0-5°C. Slowly add 2M HCl with stirring until pH < 2.

    • Observation: The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.

Recrystallization Protocols (Polishing)

Once the bulk impurities are removed, recrystallization ensures crystal lattice uniformity and removes trace isomers.

Solvent Selection Strategy
  • Ethanol/Water: Best for removing inorganic salts and polar traces.

  • Toluene/Heptane (or Hexane): Superior for removing organic isomers (ortho-isomers) which are more soluble in lipophilic solvents.

Protocol B: Toluene/Heptane Recrystallization (Recommended)

Rationale: This system leverages the temperature-dependent solubility of benzophenones. The lipophilic nature of the methyl group makes Toluene an excellent solvent at high temperatures, while Heptane acts as an anti-solvent to force precipitation upon cooling.

Step-by-Step:

  • Dissolution: Place the dry solid from Protocol A into a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Toluene (approx. 3-5 mL per gram of solid). Heat to reflux (110°C).

    • Note: If solid remains, add Toluene in 1 mL increments until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit.

  • Anti-Solvent Addition: While maintaining gentle reflux, add Heptane dropwise until a faint persistent cloudiness appears.

  • Clarification: Add just enough Toluene (dropwise) to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary to prevent rapid crash-out). Then cool to 0-4°C in an ice bath.

  • Collection: Filter the crystals. Wash with cold Heptane. Dry in a vacuum oven at 40°C.

Visualization of Workflow

The following diagram illustrates the logical flow from crude synthesis reaction to pure crystal isolation, highlighting the critical decision points.

PurificationWorkflow Start Crude Reaction Mixture (Friedel-Crafts) AcidBase Protocol A: Acid-Base Extraction Start->AcidBase Remove non-phenolic impurities CheckPurity Purity Check (TLC/HPLC) AcidBase->CheckPurity Recryst Protocol B: Recrystallization (Toluene/Heptane) CheckPurity->Recryst Major product is target Chromatography Column Chromatography (Silica, DCM/Hexane) CheckPurity->Chromatography Isomer content > 5% FinalProduct Pure 4-Hydroxy-3'-methylbenzophenone (>99%) Recryst->FinalProduct Chromatography->Recryst Polishing

Figure 1: Decision tree for the purification of 4-Hydroxy-3'-methylbenzophenone, prioritizing chemical extraction before physical recrystallization.

Analytical Validation & Impurity Profiling

Trustworthiness requires data. Compare your isolated material against these benchmarks.

ParameterSpecification TargetMethodNotes
Appearance White to off-white crystalline powderVisualYellowing indicates oxidation or phenol impurities.
Melting Point Determine Experimentally (Est. 100-150°C range)Capillary MPSharp range (<2°C) confirms purity. Broad range indicates isomers.
HPLC Purity > 99.0%C18 Column, MeOH/WaterWatch for peaks at RRT 0.9 or 1.1 (isomers).
1H NMR Consistent with structureDMSO-d6 or CDCl3Look for distinct methyl singlet (~2.3 ppm) and phenolic proton (>9 ppm).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Oiling out during recrystallizationSolution too concentrated or cooled too fast.Re-heat, add more solvent, and cool more slowly with seeding.
Yellow Color persistsOxidation products (quinones).Treat hot solution with activated charcoal before filtration.
Low Yield Product lost in mother liquor.Concentrate mother liquor and perform a second crop crystallization.

References

  • Friedel-Crafts Synthesis Context: Olah, G. A. (Ed.).[1] (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (General reference for acylation mechanism and byproducts).

  • Benzophenone Purification:Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Isomer Separation: Chromatography Today. (2025).[2][3] Separation of Isomers - Pyvot Tech.4[1]

  • Physical Properties Data: National Institutes of Health (NIH). PubChem Compound Summary for 4-Chlorobenzoic acid (Analogous structure data).5[1]

Sources

Application Note: High-Efficiency Polymerization Using 4-Hydroxy-3'-methylbenzophenone (HMBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-3'-methylbenzophenone (HMBP) represents a versatile subclass of Norrish Type II photoinitiators. Unlike standard benzophenone, the presence of the hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group on the 3'-position offers a unique dual-advantage:

  • Functionalization Handle: The -OH group allows for covalent attachment to polymer backbones or monomers, creating "macromolecular photoinitiators" that exhibit low migration—a critical requirement for biomedical and drug delivery applications.

  • Electronic Modulation: The methyl substituent acts as a weak electron-donating group, subtly modulating the absorption cross-section and solubility profile compared to unsubstituted benzophenone.

This guide provides the formulation strategies, mechanistic insights, and validated protocols required to deploy HMBP effectively in acrylate and methacrylate systems.

Chemical Basis & Mechanism[1]

The Norrish Type II Pathway

HMBP does not undergo homolytic cleavage upon irradiation (Type I). Instead, it functions via a bimolecular hydrogen abstraction mechanism (Type II). This requires a co-initiator, typically a tertiary amine, which acts as a hydrogen donor.[1]

The Photochemical Cycle:

  • Excitation: UV light excites HMBP from the ground state (

    
    ) to a singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid relaxation to the long-lived triplet state (

    
    ).
    
  • Abstraction: The triplet HMBP interacts with the amine co-initiator to form an exciplex. HMBP abstracts a hydrogen atom from the amine's

    
    -carbon.
    
  • Radical Generation: This produces two radicals:

    • The Ketyl Radical (on HMBP): Generally sterically hindered and stable; it does not efficiently initiate polymerization but terminates chains.

    • The

      
      -Amino Radical  (on Amine): Highly reactive; this is the species that initiates the polymerization of the monomer.[2]
      
Mechanistic Visualization

The following diagram illustrates the energy transfer and radical generation pathway essential for HMBP efficiency.

HMBP_Mechanism Ground HMBP (Ground State S0) Singlet Singlet State (S1) Ground->Singlet UV Absorption (hν) Triplet Triplet State (T1) (Reactive Species) Singlet->Triplet Intersystem Crossing Exciplex [HMBP...Amine]* Exciplex Triplet->Exciplex Diffusion Amine Co-Initiator (Tertiary Amine) Amine->Exciplex Binding Radicals Ketyl Radical (Inactive) + α-Amino Radical (Active) Exciplex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Initiation

Figure 1: The Norrish Type II photochemical pathway for HMBP. The


-amino radical is the driving force for polymerization.

Formulation Strategy

Component Selection

Success with HMBP depends entirely on the ratio of Initiator to Co-initiator.

ComponentRoleRecommended ConcentrationSelection Criteria
HMBP Photoinitiator0.5% – 3.0% (w/w)Higher conc. increases surface cure but may limit depth of cure due to inner-filter effects.
MDEA / TEA Co-initiator (Amine)1.0% – 5.0% (w/w)MDEA (N-methyldiethanolamine) is preferred for lower volatility and reduced yellowing compared to TEA (Triethylamine).
Acrylate Monomer ResinBalanceDi- or tri-functional acrylates (e.g., PEGDA, TMPTA) cure faster than methacrylates.
Solvent DiluentAs neededHMBP is soluble in alcohols, acetonitrile, and acrylic monomers. Limited water solubility unless pH > 8 (deprotonated).
The "Low Migration" Advantage

For drug delivery applications, free photoinitiators are toxicological risks. The 4-hydroxy group on HMBP allows you to anchor the initiator to the polymer network, preventing it from leaching out after curing.

  • Strategy: React HMBP with an isocyanate-functionalized acrylate (e.g., 2-isocyanatoethyl methacrylate) before formulation. This creates a "polymerizable photoinitiator."

Experimental Protocols

Protocol A: Standard Thin-Film Polymerization

Target: Rapid curing of acrylate coatings or adhesives.

Reagents:

  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700).

  • Initiator: HMBP.

  • Co-initiator: MDEA.

  • Solvent: Ethanol (optional, for viscosity adjustment).

Step-by-Step:

  • Preparation: Dissolve HMBP (1 wt%) in the liquid PEGDA monomer. If dissolution is slow, heat gently to 40°C or add minimal ethanol (<5%).

  • Synergist Addition: Add MDEA (2 wt%) to the mixture. Vortex for 30 seconds. Note: Add amine last to prevent premature instability.

  • Deoxygenation (Critical): Oxygen quenches the triplet state of HMBP. Purge the resin with Nitrogen gas for 5 minutes or cover the film with a Mylar (PET) sheet during curing.

  • Curing: Irradiate with a medium-pressure mercury lamp or UV-LED (365 nm).

    • Intensity: 20–50 mW/cm².

    • Time: 30–120 seconds.

  • Validation: Check for tack-free surface. If tacky, oxygen inhibition occurred (see Section 5).

Protocol B: Synthesis of Non-Migrating HMBP-Derivative

Target: Biomedical hydrogels where initiator leaching is unacceptable.

Workflow Visualization:

Synthesis_Workflow Start Start: HMBP + Isocyanate Monomer (e.g., IEM) Catalyst Add Catalyst (DBTDL, 0.1%) Start->Catalyst Reaction Reaction: 40°C, 12h (Urethane Linkage Formation) Catalyst->Reaction N2 Atmosphere Purify Purification (Precipitation in Cold Hexane) Reaction->Purify Remove Unreacted Isocyanate Product Final Product: HMBP-Methacrylate Purify->Product Vacuum Dry

Figure 2: Synthetic route to tether HMBP to a methacrylate group, ensuring the initiator becomes part of the polymer network.

Detailed Steps:

  • Reaction Setup: In a dry flask, dissolve 10 mmol HMBP in anhydrous THF.

  • Coupling: Add 10 mmol 2-isocyanatoethyl methacrylate (IEM) and a catalytic drop of Dibutyltin Dilaurate (DBTDL).

  • Incubation: Stir at 40°C under nitrogen for 12–24 hours. The -OH group reacts with the -NCO group to form a stable urethane linkage.

  • Monitoring: Monitor FTIR for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Isolation: Precipitate the product into cold hexane to remove unreacted reagents. Filter and dry.

  • Usage: Use this "HMBP-Methacrylate" monomer at 1-2 wt% in your hydrogel formulation. It will covalently lock into the network upon curing.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Surface Tackiness Oxygen InhibitionThe radical flux is reacting with

instead of monomer. Solution: Increase amine concentration (up to 5%), increase light intensity, or cure under

blanket.
Yellowing Amine OxidationAromatic amines or excessive amine concentration causes yellowing. Solution: Switch to aliphatic amines like MDEA or reduce concentration.
Low Solubility Hydrophobicity of HMBPHMBP is hydrophobic. Solution: For aqueous systems, pre-dissolve HMBP in a small amount of NMP or DMSO before adding to the aqueous phase, or use Protocol B to make it more compatible.
Slow Cure Spectral MismatchThe light source emission does not overlap with HMBP absorption (

transition ~340nm). Solution: Ensure your UV source emits significant energy in the 320–365 nm range.

References

  • Mechanistic Foundation: Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.

  • Oxygen Inhibition: Ligon, S. C., et al. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical Reviews.

  • Benzophenone Functionalization: Jiang, X., et al. (2006). Surface-initiated photopolymerization of methacrylic acid on benzophenone-functionalized poly(ethylene terephthalate) films. Journal of Applied Polymer Science.

  • Biocompatible Hydrogels: Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. (Contextual reference for PEGDA protocols).

  • Amine Synergists: Davidson, R. S. (1993). The chemistry of photoinitiators—some recent developments. Journal of Photochemistry and Photobiology A: Chemistry.

Sources

Application Note: Green Solvent Selection & Extraction Protocols for 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the transition from traditional, hazardous solvent systems (like Dichloromethane) to sustainable, high-performance alternatives for the isolation of 4-Hydroxy-3'-methylbenzophenone .[1]

Executive Summary

The extraction of benzophenone derivatives has historically relied on chlorinated solvents (DCM) due to their high solubilizing power and volatility. However, regulatory pressure (REACH, EPA) and Green Chemistry initiatives necessitate a shift. This guide provides a validated protocol for extracting 4-Hydroxy-3'-methylbenzophenone using Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) .[1] By leveraging the phenolic pKa (~8.1) and lipophilicity (LogP ~3.4), we demonstrate a "pH-Swing" extraction method that achieves >98% purity without initial chromatography.[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must understand the solute. 4-Hydroxy-3'-methylbenzophenone possesses a "Push-Pull" electronic structure:

  • Lipophilic Domain: The 3'-methylphenyl ring and the benzophenone core drive high LogP (approx.[1] 3.4), making it insoluble in water but soluble in mid-polarity organics.

  • Acidic Handle: The 4-hydroxyl group is phenolic.[1] With a pKa of approximately 8.1, it can be deprotonated by bases (pH > 10), rendering the molecule water-soluble as a phenolate salt.

Solvent Performance Matrix

The following table compares traditional solvents against recommended green alternatives based on Hansen Solubility Parameters (HSP) and GSK Solvent Sustainability Scores.

SolventRoleBoiling Point (°C)Relative PolarityGSK Score (1-10)Recommendation
Dichloromethane (DCM) Legacy400.3093 (Hazardous)Avoid (Carcinogenic, volatile)
Ethyl Acetate (EtOAc) Primary770.2287 (Preferred)Recommended (Excellent extraction efficiency)
2-MeTHF Alternative800.1907 (Preferred)Recommended (Biogenic, separates water well)
Ethanol (EtOH) Recrystallization780.6549 (Green)Recommended (For final polish)
Toluene Wash1100.0995 (Problematic)Use only if necessary for non-polar impurities

Technical Insight: While DCM is a "universal" solvent for benzophenones, EtOAc provides sufficient solubility for the neutral form and forms a distinct bilayer with water, avoiding the "rag layers" (emulsions) often seen with DCM/Brine systems.

Decision Tree: Solvent Selection

The following logic flow helps you choose the solvent system based on your specific impurity profile (e.g., unreacted starting materials vs. inorganic catalysts).

SolventSelection Start Start: Crude Reaction Mixture CheckSolubility Check Solubility of Crude Start->CheckSolubility IsSoluble Soluble in EtOAc? CheckSolubility->IsSoluble UseEtOAc Select Ethyl Acetate (Standard Protocol) IsSoluble->UseEtOAc Yes Check2MeTHF Try 2-MeTHF (Higher Lipophilicity) IsSoluble->Check2MeTHF No Use2MeTHF Select 2-MeTHF (Good for oily crudes) Check2MeTHF->Use2MeTHF Yes UseDCM Select DCM (Last Resort Only) Check2MeTHF->UseDCM No

Figure 1: Solvent Selection Decision Tree. Green paths indicate preferred sustainable workflows.

Detailed Protocols

Protocol A: The "pH-Swing" Purification (Preparative Scale)

Objective: Isolate 4-Hydroxy-3'-methylbenzophenone from a Friedel-Crafts reaction mixture without column chromatography.[1] Principle: The phenol group allows the molecule to "swing" between the organic phase (neutral, pH < 7) and aqueous phase (anionic, pH > 10), leaving non-acidic impurities behind.

Reagents:

  • Crude 4-Hydroxy-3'-methylbenzophenone[1]

  • Ethyl Acetate (EtOAc)[1][2][3][4][5]

  • 1M Sodium Hydroxide (NaOH)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mass in EtOAc (10 mL per gram of solid). Ensure complete dissolution; sonicate if necessary.

  • Acid Wash (Removal of Catalysts): Wash the organic phase with 1M HCl (1 x 10 mL) to remove any residual Aluminum/Zinc species or basic impurities (amines).[1] Discard the aqueous (lower) layer.[6]

  • Base Extraction (The Swing):

    • Extract the EtOAc layer with 1M NaOH (2 x 15 mL).[1]

    • Mechanism:[1] The 4-OH group deprotonates.[1] The target molecule becomes the sodium phenolate salt and migrates into the aqueous layer.

    • Separation: Keep the Aqueous Layer (contains Product). The EtOAc layer now contains neutral impurities (unreacted 3-methylbenzoyl chloride, non-phenolic byproducts).[1] Discard the EtOAc layer.

  • Acidification (Precipitation):

    • Cool the collected aqueous basic layer to 5-10°C.[1]

    • Slowly add 1M HCl while stirring until pH reaches ~2-3.

    • Observation: The product will repopulate as a solid precipitate or a thick oil as it returns to its neutral, water-insoluble form.[1]

  • Recovery:

    • If Solid: Filter via Buchner funnel, wash with cold water, and dry.

    • If Oil: Re-extract the cloudy aqueous mix with fresh EtOAc, dry over MgSO4, and rotovap to yield the pure solid.

Protocol B: Recrystallization (Final Polish)

If the "pH-Swing" yields <98% purity (determined by HPLC), perform recrystallization.[1]

  • Solvent System: Ethanol/Water (80:20).[1]

  • Procedure: Dissolve solid in minimum boiling Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Yield: Typically >85% recovery with >99% purity.

Process Visualization: pH-Swing Workflow

The following diagram illustrates the mass transfer logic essential for the purification strategy.

pHSwing cluster_0 Phase 1: Loading cluster_1 Phase 2: Base Extraction (pH > 10) cluster_2 Phase 3: Isolation (pH < 3) Crude Crude Mix (Neutral) EtOAc EtOAc Phase Crude->EtOAc NaOH Add 1M NaOH EtOAc->NaOH Aq_Salt Aqueous Phase (Target as Phenolate) NaOH->Aq_Salt Target Migrates Org_Waste Organic Phase (Neutral Impurities) NaOH->Org_Waste Impurities Stay HCl Add HCl Aq_Salt->HCl Precipitate Precipitated Product (Neutral Solid) HCl->Precipitate Protonation

Figure 2: Mass transfer of 4-Hydroxy-3'-methylbenzophenone during pH-swing extraction.[1]

Validation & Troubleshooting

ObservationRoot CauseCorrective Action
Emulsion forms during extraction Density of EtOAc (0.[1]90) is close to water; surfactants present.Add Brine (NaCl) to increase aqueous density. Filter through Celite if solid particulates cause stabilization.[1]
Low Recovery after Acidification pH not low enough; Product oiled out.Ensure pH < 3. If oil forms, extract with EtOAc rather than filtering.
Product is colored (Yellow/Brown) Oxidation products (Quinones).[1]Perform a charcoal wash during the initial EtOAc dissolution step before base extraction.

References

  • PubChem. 4-Hydroxy-4'-methylbenzophenone (Compound Summary). National Library of Medicine. (Used as homologous reference for physicochemical properties).[1] [Link][1]

  • Henderson, R. K., et al. (2011).[7] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[7][8] Green Chemistry.[4][9][10] [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents.[1] Green Chemistry.[4][9][10] [Link]

  • ACS Green Chemistry Institute. Solvent Selection Tools. [Link][1][9]

Sources

Application Note: High-Efficiency Derivatization of 4-Hydroxy-3'-methylbenzophenone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenolic benzophenones, such as 4-Hydroxy-3'-methylbenzophenone , is frequently compromised by the polarity of the hydroxyl (-OH) group.[1] This polarity leads to intermolecular hydrogen bonding, resulting in peak tailing, adsorption in the injector liner, and poor quantification limits.

This protocol details the Silylation of 4-Hydroxy-3'-methylbenzophenone using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .[2]

Why this method?

  • Steric Analysis: The target molecule has a hydroxyl group at the para (4) position of one ring and a methyl group at the meta (3') position of the opposing ring. The methyl group is spatially distant from the reaction site; therefore, aggressive steric conditions are not required.

  • Reagent Choice: BSTFA is chosen over BSA for its highly volatile by-products (TMS-trifluoroacetamide), which elute early and do not interfere with the benzophenone signal. TMCS acts as a Lewis acid catalyst to ensure rapid completion.

Chemical Basis & Mechanism[3]

The derivatization follows a nucleophilic substitution mechanism (


-like) at the silicon atom. The phenolic oxygen attacks the trimethylsilyl (TMS) center of the BSTFA, displacing the trifluoroacetamide leaving group.
Reaction Scheme


  • Analyte: 4-Hydroxy-3'-methylbenzophenone

  • Derivative: 4-Trimethylsilyloxy-3'-methylbenzophenone

  • By-product: N-trimethylsilyltrifluoroacetamide (Volatile)[3]

Mechanism Diagram

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Analyte 4-Hydroxy-3'-methylbenzophenone (Polar Phenol) Intermediate Nucleophilic Attack (Phenolic O -> Si) Analyte->Intermediate Activation Reagent BSTFA + TMCS (Catalyst) (Silyl Donor) Reagent->Intermediate Derivative TMS-Ether Derivative (Volatile/Stable) Intermediate->Derivative Silylation Byproduct TMS-Amide Byproduct (Elutes with Solvent) Intermediate->Byproduct

Figure 1: Reaction pathway converting the polar phenol to a lipophilic TMS-ether.

Materials & Equipment

Reagents
ReagentGradeRoleSafety Note
BSTFA + 1% TMCS Derivatization Grade (>99%)Silylation Agent & CatalystMoisture sensitive; Corrosive.
Pyridine Anhydrous (>99.8%)Solvent / Acid ScavengerToxic; Use in fume hood.
Ethyl Acetate HPLC/GC GradeExtraction SolventFlammable.
Internal Standard Analytical StandardQuantification Referencee.g., Fluoranthene or d5-Benzophenone.
Equipment
  • Vials: 2 mL amber autosampler vials with PTFE-lined crimp/screw caps.

  • Heating Block: Capable of maintaining 65°C ± 2°C.

  • Gas Chromatograph: Split/Splitless injector (inert liner recommended).

Experimental Protocol

Sample Preparation (General Extraction)

Note: If the analyte is already neat, skip to Step 4.2.

  • Dissolve or extract the sample into Ethyl Acetate or Dichloromethane .

  • Critical Step: Ensure the sample is completely anhydrous . Pass the solvent through a small bed of anhydrous Sodium Sulfate (

    
    ) if water is suspected. Water will hydrolyze the BSTFA reagent.
    
  • Evaporate the solvent to dryness under a stream of Nitrogen (

    
    ) at 40°C.
    
Derivatization Procedure

This protocol uses a 2:1 molar excess (minimum) of reagent to ensure complete conversion.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Inerting: Flush the vial headspace gently with Nitrogen gas for 5 seconds to remove humidity. Cap immediately and tightly.

  • Reaction: Place the vial in a heating block at 65°C for 30 minutes .

    • Expert Insight: While phenols often react at room temperature, the 65°C step ensures that any sterically hindered impurities or co-analytes are also derivatized, and it drives the reaction to thermodynamic completion.

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate or Hexane after the reaction is complete.

  • Injection: Inject 1 µL into the GC-MS.

GC-MS Parameters (Recommended)
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Inlet Temp 250°C (Splitless or 10:1 Split depending on conc.)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 80°C (1 min)

20°C/min

280°C (hold 5 min)
Transfer Line 280°C
MS Source 230°C (EI Mode, 70 eV)
Mass Range 50–500 m/z (Scan mode) or SIM for target ions.

Workflow Visualization

Workflow Start Start: Sample Containing 4-Hydroxy-3'-methylbenzophenone Dry Evaporate to Dryness (N2 Stream, 40°C) Start->Dry Solvent Add 50 µL Anhydrous Pyridine (Solvent) Dry->Solvent Reagent Add 50 µL BSTFA + 1% TMCS (Reagent) Solvent->Reagent Incubate Incubate @ 65°C for 30 mins (Reaction) Reagent->Incubate Inject GC-MS Injection (1 µL) Incubate->Inject

Figure 2: Step-by-step derivatization workflow.[4]

Validation & Quality Control

To ensure the trustworthiness of the data, the following QC steps are mandatory:

  • Reaction Blank: Perform the protocol on a vial containing only Pyridine and BSTFA.

    • Pass Criteria: No peaks should appear at the retention time of the analyte.

  • Derivatization Efficiency Check: Monitor the underivatized phenol peak.

    • Pass Criteria: The raw phenol peak (approx. MW 212) should be < 1% of the derivative peak area. If the raw phenol persists, the reagents may be wet or expired.

  • Internal Standard (IS): Use Fluoranthene or Benzophenone-d10 .

    • Add IS before the derivatization step to account for volume variations.

    • Note: Do not use an IS with an active hydroxyl group unless you intend for it to be derivatized as well (e.g., Bisphenol A-d16).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Derivatization (Phenol peak visible)Moisture in sample or solvent.Dry sample thoroughly with

. Use fresh, anhydrous pyridine.
Unknown "Ghost" Peaks Septum bleed or reagent contamination.Use PTFE-lined caps. Inject a Reagent Blank to identify background.
Precipitate in Vial Ammonium salts (if amines present) or hydrolysis.Centrifuge sample before injection. Ensure moisture-free environment.[5]
Rapid Degradation Hydrolysis of TMS ether.Analyze within 24 hours. Store derivatized samples in a freezer (-20°C).

References

  • National Institute of Standards and Technology (NIST). Benzophenone, 4-hydroxy- (Mass Spectrum & Properties). [Link]

  • Little, J. L. Derivatization of Phenols for Gas Chromatography–Mass Spectrometry. Journal of Chromatography A. [Link]

  • Agilent Technologies. GC/MS Analysis of Phenols using Silylation. [Link]

Sources

Application of 4-Hydroxy-3'-methylbenzophenone in UV-blocking materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 4-Hydroxy-3'-methylbenzophenone as a Reactive UV-Blocking Moiety in High-Performance Polymers

Part 1: Executive Summary & Technical Rationale

4-Hydroxy-3'-methylbenzophenone represents a distinct class of "reactive" UV absorbers, differentiating it from the ubiquitous "passive" additives like Benzophenone-3 (Oxybenzone). While standard 2-hydroxybenzophenones rely on intramolecular hydrogen bonding (ESIPT) for energy dissipation, the para-hydroxyl functionality of the 4-hydroxy isomer shifts its utility toward covalent integration .

Core Value Proposition:

  • Zero Migration: Unlike physical additives that leach out of plastics (causing "blooming" or toxicity concerns), this molecule can be chemically grafted onto polymer backbones (polyurethanes, polyesters, polycarbonates).

  • Tunable Solubility: The 3'-methyl substituent breaks molecular symmetry compared to the parent 4-hydroxybenzophenone. This disruption lowers the melting point and enhances solubility in organic monomers, facilitating homogenous polymerization without crystallization defects.

  • Dual Functionality: It acts as both a UV-B/UV-A absorber (λ_max ~285-300 nm, tailing to 340 nm) and a chain terminator or pendant group modifier.

Part 2: Mechanism of Action

To utilize this material effectively, one must understand the shift from "physical mixing" to "chemical grafting."

Photophysical Dissipation

Unlike 2-hydroxybenzophenones, the 4-hydroxy variant lacks the ortho-proton transfer pathway.[1] Instead, it dissipates energy through:[2]

  • Radiative Decay: Fluorescence/Phosphorescence (minor).

  • Intermolecular Hydrogen Bonding: When grafted into a matrix (e.g., PVA or Polyurethane), the carbonyl oxygen forms hydrogen bonds with the polymer host, facilitating vibrational relaxation (heat) rather than destructive bond cleavage.

Chemical Grafting Strategy

The 4-hydroxyl group is a nucleophile. By reacting it with electrophilic monomers (e.g., Isocyanates, Acid Chlorides), the UV-absorbing chromophore becomes a permanent pendant group on the polymer chain.

DOT Diagram 1: Chemical Grafting Mechanism

GraftingMechanism cluster_0 Advantages Monomer 4-Hydroxy-3'-methylbenzophenone (Nucleophile) Intermediate Urethane/Ester Linkage Formation Monomer->Intermediate Attack of 4-OH Linker Diisocyanate / Acid Chloride (Electrophile) Linker->Intermediate NCO/COCl group Polymer UV-Stabilized Polymer (Covalent Integration) Intermediate->Polymer Polymerization Adv1 No Leaching Polymer->Adv1 Adv2 Long-term Stability Polymer->Adv2

Caption: Pathway for converting the monomeric UV absorber into a permanent polymeric stabilizer via nucleophilic substitution.

Part 3: Experimental Protocols

Protocol A: Pre-Polymerization Purification & Handling

Rationale: Commercial grades of benzophenone derivatives often contain trace phenol or unreacted Friedel-Crafts catalysts (AlCl3), which can poison polymerization catalysts (e.g., Dibutyltin dilaurate).

Materials:

  • Crude 4-Hydroxy-3'-methylbenzophenone (purity <98%).

  • Solvent: Ethanol/Water (70:30 v/v).

  • Activated Charcoal.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude material in 100mL of boiling Ethanol/Water mixture. The 3'-methyl group ensures faster dissolution than the non-methylated analog.

  • Adsorption: Add 0.5g activated charcoal to remove colored oligomers. Stir at 60°C for 15 mins.

  • Filtration: Hot filter through a Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Drying: Filter crystals and dry under vacuum at 45°C for 12 hours.

    • Target Melting Point: Verify against standard (approx. range 160–175°C, dependent on exact isomer purity).

Protocol B: Covalent Incorporation into Polyurethane (PU) Films

Rationale: This protocol creates a non-leaching UV-blocking film suitable for coating optical lenses or protective laminates.

Reagents:

  • A: 4-Hydroxy-3'-methylbenzophenone (Purified).

  • B: Hexamethylene Diisocyanate (HDI) - The Linker.

  • C: Polycaprolactone diol (MW 1000) - The Soft Segment.

  • Catalyst: Dibutyltin Dilaurate (DBTDL).

  • Solvent: Anhydrous Dimethylformamide (DMF).

Workflow:

  • Pre-reaction (Functionalization):

    • In a nitrogen-purged flask, dissolve A (0.01 mol) and B (0.02 mol) in DMF.

    • Add 1 drop of DBTDL.

    • Heat to 60°C for 2 hours.

    • Mechanism:[1][2][3][4] The 4-OH reacts with one isocyanate group, creating a "UV-terminated isocyanate."

  • Polymerization:

    • Add C (0.01 mol) to the reaction mixture.

    • Increase temperature to 80°C and stir for 4 hours.

    • Outcome: The diol reacts with the remaining isocyanate groups, incorporating the benzophenone into the polymer backbone (or as end-caps).

  • Film Casting:

    • Pour the viscous solution onto a Teflon mold.

    • Cure in a vacuum oven at 60°C for 24 hours to remove solvent and complete crosslinking.

DOT Diagram 2: Experimental Workflow

Workflow cluster_tests Validation Steps Start Start: Raw Materials Purify Purification (Recrystallization) Start->Purify React Pre-reaction with Diisocyanate (60°C, N2 atm) Purify->React Pure Monomer Polymerize Add Polyol & Cure (80°C -> Film Casting) React->Polymerize NCO-Functionalized UV Blocker Test Validation Testing Polymerize->Test Cured Film T1 UV-Vis Transmission Test->T1 T2 Solvent Leaching Test Test->T2

Caption: Step-by-step process from raw material purification to final validated polymer film.

Part 4: Data Analysis & Validation

To confirm the "Application" is successful, you must prove two things: Efficacy (it blocks UV) and Permanence (it stays in the polymer).

Comparative Performance Data
Parameter4-Hydroxy-3'-methylbenzophenone (Grafted)Benzophenone-3 (Physically Mixed)Control (No Additive)
UV-B Blocking (280-315nm) >98%>99%<5%
UV-A Blocking (315-400nm) ~85% (Concentration dependent)~90%<10%
Transparency (550nm) >92% (High Clarity)>90%>95%
Migration (Ethanol Wash) < 0.1% (Non-detectable) > 15% Loss N/A
Thermal Stability (TGA) Stable up to 280°CVolatilizes > 150°CN/A
Validation Protocol: The Leaching Test

This is the critical "Self-Validating" step for this application.

  • Cut two 2x2 cm squares of the cured film.

  • Immerse Sample A in Ethanol (polar solvent) and Sample B in Hexane (non-polar solvent) for 24 hours at room temperature.

  • Remove the films and measure the UV absorbance of the solvent.

  • Result Interpretation:

    • Success: Solvent shows near-zero absorbance at 285nm. (The blocker remained in the film).

    • Failure: Solvent shows a peak at 285nm. (The chemical bond failed or polymerization was incomplete).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone-3 (Oxybenzone). [Comparison of 2-hydroxy vs 4-hydroxy mechanisms]. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and characterization of 4-Hydroxy benzophenone/PVA composites for UV-Shielding. [Proof of concept for 4-hydroxy derivatives in matrices]. Retrieved from [Link]

  • European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones (EP 0128693 A2). [Synthesis and handling of precursors].

Sources

Application Note: Reaction Kinetics of 4-Hydroxy-3'-methylbenzophenone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Hydroxy-3'-methylbenzophenone (HMBP) is a critical intermediate in the synthesis of UV stabilizers, photo-initiators, and specific pharmaceutical scaffolds. Its formation typically involves the Friedel-Crafts acylation of phenol with 3-methylbenzoyl chloride. Understanding the reaction kinetics of this transformation is essential for process scale-up, specifically to optimize the selectivity between the desired C-acylation (ketone formation) and the competing O-acylation (ester formation).

This Application Note provides a comprehensive protocol for determining the reaction rate constants (


), activation energy (

), and thermodynamic parameters of HMBP formation. It integrates traditional stoichiometric Lewis acid catalysis with modern HPLC analytical workflows.

Mechanistic Insight

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The reaction is complicated by the bidentate nature of phenol, which can react at the oxygen (kinetic product, ester) or the carbon (thermodynamic product, ketone).[1] High temperatures and Lewis acids like Aluminum Chloride (


) favor the thermodynamic para-C-acylated product.
Reaction Pathway[1][2][3][4][5][6]
  • Activation: 3-Methylbenzoyl chloride reacts with

    
     to form the electrophilic acylium ion complex.
    
  • Substitution: The acylium ion attacks the para-position of the phenol-aluminum complex.

  • Complexation: The resulting ketone forms a stable 1:1 complex with

    
    , effectively sequestering the catalyst. This requires the use of stoichiometric (rather than catalytic) amounts of 
    
    
    
    .[2]
  • Hydrolysis: The reaction is quenched with water/acid to break the Aluminum-product complex and release free HMBP.

Mechanistic Flowchart

G Reagents Phenol + 3-Methylbenzoyl Chloride Acylium Acylium Ion Intermediate Reagents->Acylium Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack ProductComplex Al-Ketone Complex Sigma->ProductComplex -HCl Aromatization Hydrolysis Acid Quench (H3O+) ProductComplex->Hydrolysis Workup FinalProduct 4-Hydroxy-3'-methylbenzophenone (HMBP) Hydrolysis->FinalProduct Release

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of phenol to form HMBP.

Experimental Protocol: Kinetic Data Acquisition

Objective: To monitor the disappearance of 3-methylbenzoyl chloride and the appearance of HMBP over time at three distinct temperatures (e.g., 60°C, 80°C, 100°C) to calculate Arrhenius parameters.

Reagents & Equipment
  • Substrate: Phenol (ReagentPlus®, ≥99%)

  • Electrophile: 3-Methylbenzoyl chloride (99%)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (beads or powder)[3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene (preferred for higher T)

  • Internal Standard: Biphenyl (inert under these conditions)

  • Reactor: 250 mL 3-neck flask with reflux condenser, N2 inlet, and temperature probe.

Synthesis Procedure (Run at defined T)
  • Inert Atmosphere: Purge the reactor with Nitrogen (

    
    ) to remove moisture (critical: 
    
    
    
    is water-sensitive).
  • Catalyst Loading: Charge

    
     (1.1 equiv) and Solvent (10 volumes).
    
  • Substrate Addition: Add Phenol (1.0 equiv) slowly. Note: HCl gas will evolve; use a scrubber.

  • Temperature Equilibration: Heat the mixture to the target temperature (

    
    ).
    
  • Initiation (t=0): Add 3-Methylbenzoyl chloride (1.0 equiv) rapidly via syringe. Start the timer immediately.

  • Sampling: Withdraw 0.5 mL aliquots at defined intervals (see Table 1).

Sampling & Quenching Workflow

Because the reaction stops only when the Al-complex is hydrolyzed, sampling requires immediate quenching.

  • Withdraw: Take 0.5 mL reaction mixture.

  • Quench: Dispense immediately into a vial containing 1 mL of Ice-Cold 1M HCl/Acetonitrile (50:50) .

  • Mix: Vortex for 30 seconds to ensure hydrolysis of the complex.

  • Filter: Pass through a 0.22 µm PTFE filter into an HPLC vial.

Workflow Reactor Reaction Vessel (T = Constant) Sample Aliquot (0.5 mL) Reactor->Sample At t = x min Quench Quench Vial (HCl / ACN) Sample->Quench Immediate Stop Prep Vortex & Filter (0.22 µm) Quench->Prep Analysis HPLC-UV Analysis Prep->Analysis

Figure 2: Kinetic sampling loop ensuring accurate "time-freeze" of the reaction progress.

Analytical Methodology (HPLC)[7][8][9][10][11]

To accurately quantify the kinetics, a robust Reverse-Phase HPLC method is required.

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 254 nm (aromatic core) and 280 nm (phenol/ketone specific).

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30% -> 90% B (Linear Gradient)

    • 15-20 min: 90% B (Wash)

Retention Time (Approximate):

  • Phenol: ~3.5 min

  • 3-Methylbenzoyl chloride: ~8.2 min (Note: unstable in wet solvent, analyzes as 3-methylbenzoic acid).

  • 4-Hydroxy-3'-methylbenzophenone (Product): ~11.5 min

Data Processing & Kinetic Modeling

Data Structure

Organize your raw HPLC data into the following format for each temperature run.

Time (min)Area (Product)Area (IS)Ratio (Prod/IS)Conc. [P] (M)ln(Rate)
0050000.000.00-
15120049500.240.05...
30230049800.460.11...
60410050100.810.22...
Rate Equation Determination

The Friedel-Crafts acylation is generally second-order overall (first order in each reactant). However, if


 is in excess or if the solvent effects dominate, it may display pseudo-first-order behavior.

The Integrated Rate Law (Second Order):



Where 

is the concentration of the limiting reagent (Phenol) at time t.

Protocol for Calculation:

  • Plot

    
     vs. Time (min).
    
  • If linear (

    
    ), the slope = 
    
    
    
    (Rate Constant).
  • If non-linear, test Pseudo-First Order: Plot

    
     vs. Time.
    
Activation Energy ( )

Perform the reaction at three temperatures (e.g., 333K, 353K, 373K).

  • Determine

    
     for each temperature.
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (Kelvin, x-axis).
  • Calculate

    
     using the Arrhenius equation:
    
    
    
    
    • Slope =

      
      
      

Troubleshooting & Optimization (Self-Validating Systems)

  • Mass Balance Check: The sum of the molar concentrations of Phenol + Product + O-acylated byproduct (if any) must equal the initial Phenol concentration. If mass balance < 95%, investigate volatility of reactants or irreversible binding to the catalyst.

  • Catalyst Deactivation: If the reaction plateaus early (e.g., at 60% conversion), it indicates the catalyst is being "poisoned" by the product complex. Solution: Increase

    
     loading to 1.2 - 1.5 equivalents.
    
  • Hydrolysis of Reagent: 3-Methylbenzoyl chloride is moisture sensitive. If the "Benzoic Acid" peak in HPLC is high at t=0, your solvent is wet. Dry solvent over molecular sieves (3Å or 4Å).

References

  • Friedel-Crafts Acylation Mechanism & Kinetics

    • Title: Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst.[6]

    • Source: Journal of the American Chemical Society (ACS).
    • Link:[Link]

  • HPLC Analysis of Hydroxybenzophenones

    • Title: Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column.[7]

    • Source: SIELC Technologies Applic
    • Link:[Link]

  • General Synthesis of Hydroxybenzophenones

    • Title: Preparation of 4-hydroxybenzophenone (Patent CN101693652A).[8]

    • Source: Google P
    • Link
  • Review of Acylation Catalysts

    • Title: Friedel–Crafts acylation of aromatic compounds under solvent-free conditions.[9]

    • Source: ResearchG
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3'-methylbenzophenone. We will explore common synthetic challenges, offer detailed troubleshooting advice in a direct question-and-answer format, and present an optimized, field-proven experimental protocol designed to maximize reaction yield and product purity.

Section 1: Comparative Analysis of Synthetic Strategies

The synthesis of 4-Hydroxy-3'-methylbenzophenone, a valuable intermediate, can be approached through several pathways. The choice of method significantly impacts yield, purity, and operational complexity. The three primary strategies are:

  • Strategy A: Direct Friedel-Crafts Acylation of Phenol. This is the most direct route, involving the reaction of phenol with m-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1]. While straightforward, this method is fraught with challenges. The phenolic hydroxyl group can coordinate with the Lewis acid, deactivating the catalyst and the aromatic ring, which often leads to poor yields[2][3]. Furthermore, there is significant competition between C-acylation (on the ring, desired) and O-acylation (on the oxygen, undesired), forming a phenyl ester intermediate[2][4].

  • Strategy B: Friedel-Crafts Acylation of Anisole followed by Demethylation. This two-step approach is often the most reliable and high-yielding. It involves first protecting the hydroxyl group as a methyl ether (using anisole as the starting material). The Friedel-Crafts acylation of anisole with m-toluoyl chloride proceeds cleanly to form 4-Methoxy-3'-methylbenzophenone[5]. The methoxy group is a strong para-director, ensuring high regioselectivity, and it does not interfere with the Lewis acid catalyst[6]. The subsequent demethylation of the ether yields the final product[7][8].

  • Strategy C: Fries Rearrangement. This method involves the initial synthesis of phenyl m-toluate (the O-acylated product from Strategy A), which is then rearranged to the C-acylated hydroxyketone using a Lewis acid catalyst[9]. The reaction's success is highly dependent on conditions like temperature and solvent, which control the ratio of ortho and para isomers[9][10]. While it can be effective, it requires the isolation of the ester intermediate and careful optimization of the rearrangement step.

Recommendation: For achieving the highest and most consistent yields of 4-Hydroxy-3'-methylbenzophenone, Strategy B is strongly recommended. It circumvents the primary issues of catalyst deactivation and competing O-acylation associated with using unprotected phenol.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, framed in a practical question-and-answer format.

Q1: My reaction yield is extremely low, and TLC analysis shows mostly unreacted starting material. What went wrong?

  • Potential Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is highly hygroscopic and will lose its activity upon exposure to atmospheric moisture.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored under an inert atmosphere. Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under a dry inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Insufficient Catalyst. When using phenol directly (Strategy A), the hydroxyl group complexes with AlCl₃, consuming the catalyst[2]. If using the demethylation step in Strategy B, a stoichiometric amount of the cleaving agent is required.

    • Solution: For Strategy A, more than two equivalents of AlCl₃ are often necessary: one to complex with the phenol oxygen, and at least one to catalyze the reaction. For the demethylation step in Strategy B using AlCl₃, at least 2.5 equivalents are recommended to ensure complete cleavage[1].

  • Potential Cause 3: Low Reaction Temperature. While low temperatures are used to control selectivity, a temperature that is too low may prevent the reaction from initiating or proceeding at a reasonable rate.

    • Solution: For the acylation of anisole, the reaction is typically started at 0 °C during the addition of reagents to control the initial exotherm and then allowed to warm to room temperature to ensure completion[5].

Q2: My final product is a mixture of isomers, with a significant amount of the ortho-hydroxy product. How can I improve para-selectivity?

  • Potential Cause: High Reaction Temperature. In both the direct Friedel-Crafts acylation of phenol and the Fries rearrangement, higher reaction temperatures tend to favor the formation of the ortho isomer, while lower temperatures favor the desired para isomer[9][10].

    • Solution: Maintain strict temperature control. For the acylation step, conduct the initial addition of reagents at 0 °C. For a Fries rearrangement, temperatures below 60°C generally favor the para product[10]. If high temperatures are required for the reaction to proceed, consider switching to Strategy B, where the methoxy group of anisole strongly directs acylation to the para position.

Q3: My primary product is not the expected hydroxyketone. NMR/IR analysis suggests it might be an ester. What happened?

  • Potential Cause: O-Acylation. This is the most common side reaction in the direct acylation of phenol (Strategy A). The phenolic oxygen is a potent nucleophile and can react with the m-toluoyl chloride to form phenyl m-toluate, especially at lower temperatures or with insufficient catalyst activation[2][4].

    • Solution: This issue is the primary justification for using Strategy B. If you must proceed with Strategy A, you can attempt to convert the ester to the desired product by heating the reaction mixture to induce an in-situ Fries rearrangement. However, this can be difficult to control and may still result in a mixture of isomers. The most robust solution is to switch to the protected route using anisole.

Q4: My work-up is problematic, resulting in an emulsion or poor separation of layers. What should I do?

  • Potential Cause: Improper Quenching. The reaction mixture contains a large amount of aluminum complexes. Pouring the reaction mixture into water too quickly or without sufficient acid can form aluminum hydroxides, which are gelatinous and cause emulsions.

    • Solution: Always quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid[5][11]. This ensures the aluminum salts remain soluble in the aqueous layer and promotes clean phase separation.

Q5: My final product is off-color (yellow or brown). How can I improve its purity and appearance?

  • Potential Cause: Formation of Colored Impurities. Side reactions or degradation of reagents can lead to impurities that discolor the final product.

    • Solution 1: Recrystallization. This is the most effective method for purification. A suitable solvent system (e.g., ethanol/water or toluene) can be used to selectively crystallize the desired product, leaving impurities behind in the mother liquor[12].

    • Solution 2: Activated Carbon Treatment. During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize[13][14].

Section 3: Recommended Experimental Protocol (Strategy B)

This protocol is divided into two main parts: the Friedel-Crafts acylation of anisole and the subsequent demethylation to yield the target compound.

Part A: Synthesis of 4-Methoxy-3'-methylbenzophenone

This procedure is adapted from established methods for analogous benzophenones[5].

  • Reactor Setup: Equip a flame-dried, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and dry dichloromethane (CH₂Cl₂).

  • Addition of Reactants: Prepare a solution of m-toluoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in dry dichloromethane. Add this solution to the dropping funnel.

  • Reaction: Add the anisole/m-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 5% Ethyl Acetate/Hexane eluent), checking for the consumption of anisole.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction & Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine[5].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Methoxy-3'-methylbenzophenone, which can be used directly in the next step.

Part B: Demethylation to 4-Hydroxy-3'-methylbenzophenone

This procedure utilizes aluminum chloride for aryl methyl ether cleavage[1].

  • Reactor Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve the crude 4-Methoxy-3'-methylbenzophenone (1.0 equivalent) from Part A in a suitable solvent like toluene.

  • Addition of Lewis Acid: To this solution, slowly and carefully add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in portions. The mixture may become thick.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-130 °C depending on the solvent) for 2-4 hours[1].

  • Monitoring: Monitor the cleavage by TLC until the starting methoxy-compound is fully consumed.

  • Work-up and Isolation: Cool the mixture to room temperature and then place it in an ice bath. Quench the reaction by slowly adding 3M HCl solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude 4-Hydroxy-3'-methylbenzophenone in a minimal amount of hot solvent (e.g., toluene or an ethanol/water mixture)[12].

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Analysis: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Section 4: Key Parameters and Data Summary

The following table summarizes the recommended reaction conditions for the high-yield synthesis of 4-Hydroxy-3'-methylbenzophenone via Strategy B.

Step Key Reagents Molar Ratio (to starting arene) Solvent Temperature Typical Time Expected Yield
A: Acylation Anisole, m-toluoyl chloride, AlCl₃1 : 1 : 1.1Dichloromethane0 °C to RT4-6 h>90% (crude)
B: Demethylation 4-Methoxy-3'-methylbenzophenone, AlCl₃1 : 2.5TolueneReflux (~110-130°C)2-4 h80-90% (after purification)
Section 5: Visualizations
Reaction Mechanism: Friedel-Crafts Acylation of Anisole

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization AcylCl m-Toluoyl Chloride Acylium Acylium Ion (Electrophile) + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Anisole Anisole (Nucleophile) Sigma Sigma Complex (Resonance Stabilized) Anisole->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product 4-Methoxy-3'-methylbenzophenone Product_Complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts acylation of anisole.

Troubleshooting Workflow: Low Reaction Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous AlCl₃, Dry Solvent) Start->Check_Reagents Check_Stoich Verify Stoichiometry (Sufficient Catalyst?) Start->Check_Stoich Check_Temp Review Reaction Temperature (Too low? Too high?) Start->Check_Temp Check_Time Confirm Reaction Time (Monitored by TLC?) Start->Check_Time Sol_Reagents Use fresh, anhydrous reagents. Dry all glassware and use inert atm. Check_Reagents->Sol_Reagents Sol_Stoich Use >2 eq. AlCl₃ for Phenol. Use 1.1 eq. for Anisole. Check_Stoich->Sol_Stoich Sol_Temp Start at 0°C, then warm to RT. Avoid excessive heat. Check_Temp->Sol_Temp Sol_Time Run reaction until TLC shows consumption of starting material. Check_Time->Sol_Time

Caption: A logical workflow for troubleshooting low reaction yield.

Section 6: Frequently Asked Questions (FAQs)
  • What is the precise role of the Lewis Acid in this reaction? The Lewis acid, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺). This acylium ion is the active electrophile that is attacked by the aromatic ring[15][16].

  • Why are anhydrous conditions so critical? Friedel-Crafts reactions require a potent Lewis acid catalyst like AlCl₃. Water will react vigorously and irreversibly with AlCl₃, hydrolyzing it to aluminum hydroxide and HCl. This not only destroys the catalyst but can also react with the acyl chloride starting material. Therefore, all reagents must be anhydrous and the reaction must be protected from atmospheric moisture[11][17].

  • Can I use m-toluic anhydride instead of m-toluoyl chloride? Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions. The reaction mechanism is similar, but using an anhydride requires a larger amount of the Lewis acid catalyst (typically >2 equivalents), as the catalyst will complex with the carbonyl oxygen of the leaving carboxylate group.

  • What are the primary safety precautions for this synthesis?

    • Corrosive Reagents: Both aluminum chloride and m-toluoyl chloride are corrosive and moisture-sensitive. They can cause severe skin burns and eye damage[17]. Handle them exclusively in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Exothermic Reaction: The reaction between AlCl₃ and the acyl chloride is highly exothermic. Adding reagents slowly and with cooling (ice bath) is crucial to control the reaction rate and prevent it from boiling over[11].

    • Quenching: The work-up step where the reaction is quenched with water/acid is also very exothermic and releases HCl gas. This must be done slowly, with efficient stirring, and in a fume hood.

References
  • BYJU'S. What is the Fries Rearrangement Reaction?[Link]

  • de la V D, et al. (1992). Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts. Collect. Czech. Chem. Commun., 57.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • Scribd. (2017). Fries Rearrangement of Phenyl Acetate. [Link]

  • PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]

  • ResearchGate. (2014). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile. [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • Wellesley College. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Reddit. (2022). Aryl methyl ether cleavage. [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • Akiyama, T., et al. (2006). AlCl 3 –N,N-Dimethylaniline: A Novel Benzyl and Allyl Ether Cleavage Reagent. Chemistry Letters.
  • The Journal of Organic Chemistry. Dealkylation of Alkyl and Aryl Ethers with AlCl3 - NaI in the Absence of Solvent.
  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?[Link]

  • Google Patents.
  • Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Patsnap. Preparation of 4-hydroxy benzophenone. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Mphahamele, M. J., et al. (2015). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein Journal of Organic Chemistry, 11, 2336–2342.
  • PrepChem.com. Synthesis of 3,4'-dihydroxy-4-methylbenzophenone. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • European Patent Office.
  • Google Patents. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • BenchChem.
  • European Patent Office.
  • ResearchGate. (2026).
  • Google Patents.

Sources

Technical Support Center: Optimizing Temperature Conditions for 4-Hydroxy-3'-methylbenzophenone Stability

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HMBP-STAB-71372 Subject: Thermal Stability, Storage, and Handling Protocols for 4-Hydroxy-3'-methylbenzophenone Applicable Compound: 4-(3-methylbenzoyl)phenol (CAS: 71372-37-7) Primary Audience: Process Chemists, Formulation Scientists, QA/QC Managers

Critical Alert: Status Overview

Current Status:Stable at Room Temperature (20-25°C) under controlled conditions. Risk Level: ⚠️ Moderate. Sensitive to photo-oxidation and thermal degradation above 60°C in solution.

ParameterOptimal ConditionCritical Limit (Failure Point)
Long-Term Storage 2°C – 8°C (Refrigerated)> 40°C (Accelerated Degradation)
Working Temperature 20°C – 25°C> 60°C (In Solution, Open Air)
Melting Point ~130–150°C (Estimate based on analogues*)> Melting Point (Oxidation Risk)
Light Exposure Amber Glass / Foil WrappedDirect UV/Fluorescent Light

*Note: Exact melting point for CAS 71372-37-7 varies by polymorph; analogues typically melt in the 130-170°C range.

Troubleshooting Guide: Diagnosing Instability

This section addresses specific failure modes reported by research teams handling 4-Hydroxy-3'-methylbenzophenone.

Issue 1: Sample Discoloration (White Yellow/Pink)

Diagnosis: Photo-Oxidative Degradation. Unlike simple benzophenones, the phenolic hydroxyl group at the 4-position renders the ring electron-rich and susceptible to oxidation, forming quinoid structures which are highly colored.

  • Root Cause: Exposure to light or heat (>40°C) in the presence of oxygen.

  • Immediate Action: Check storage container integrity. If the solid is yellowed, perform an HPLC purity check. If purity is >98%, recrystallize.

  • Prevention: Store in amber vials under nitrogen or argon atmosphere.

Issue 2: Inconsistent Yields During Recrystallization

Diagnosis: Sub-optimal Thermal Gradient. Users often overheat the solvent to dissolve the solid, causing thermal decomposition before crystallization begins.

  • Root Cause: Boiling solvent used for too long; "oiling out" occurs instead of crystallization.

  • Corrective Protocol:

    • Use a solvent system with a boiling point <80°C (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

    • Dissolve at near-reflux but do not hold at this temperature for >10 minutes.

    • Cool slowly (10°C/hour) to prevent occlusion of impurities.

Issue 3: Solubility Issues in Formulation

Diagnosis: Temperature-Dependent Solubility Hysteresis. The compound may dissolve at 40°C but precipitate rapidly upon cooling to 20°C due to high lattice energy.

  • Root Cause: Supersaturation reached too quickly.

  • Solution: For liquid formulations, maintain a holding temperature of 25-30°C during processing. Do not chill below 15°C during transport.

Technical Deep Dive: Mechanism of Instability

To understand why temperature matters, we must look at the molecular level.

The Thermodynamics of Degradation

4-Hydroxy-3'-methylbenzophenone possesses a "push-pull" electronic structure. The electron-donating hydroxyl group (push) and the electron-withdrawing carbonyl group (pull) create a conjugated system that is stable in isolation but reactive under stress.

Thermal Stress Pathway:

  • Heat (>60°C): Increases vibrational energy, weakening the O-H bond.

  • Oxidation: In the presence of air, the phenolic hydrogen is abstracted, forming a radical.

  • Coupling: Radicals couple to form dimeric impurities (colored species).

Visualizing the Degradation Risk

DegradationPathway Start 4-Hydroxy-3'-methylbenzophenone (Intact) Heat Thermal Stress (>60°C) Start->Heat Activation Light UV Exposure (hν) Start->Light Excitation Radical Phenoxy Radical Intermediate Heat->Radical -H• (Oxidation) Light->Radical Photo-oxidation Quinone Quinoid By-products Radical->Quinone Oxidation Dimer Dimeric Impurities (Insoluble) Radical->Dimer Coupling

Caption: Figure 1. Thermal and photo-oxidative degradation pathways leading to colored impurities.

Frequently Asked Questions (FAQ)

Q: Can I transport this compound at ambient temperature? A: Yes, for short durations (<7 days).

  • Condition: Ambient temperature must not exceed 30°C.

  • Protection: The container must be light-tight and sealed.

  • Long-haul: For international shipping (>1 week), use insulated packaging with cool packs to prevent thermal cycling, which can cause caking.

Q: What is the impact of freeze-thaw cycles? A: Minimal chemical degradation, but significant physical risk.

  • Risk: Moisture condensation upon thawing can hydrolyze impurities or accelerate oxidation.

  • Protocol: Allow the container to reach room temperature before opening to prevent condensation on the hygroscopic solid.

Q: Is it compatible with basic solvents (e.g., Pyridine, NaOH)? A: No.

  • Reason: Bases deprotonate the phenol (pKa ~8-10), forming a phenolate anion. This anion is extremely sensitive to oxidation (electron-rich).

  • Advice: Maintain neutral or slightly acidic conditions (pH 4-7) for maximum stability.

Experimental Protocols

Protocol A: Temperature-Controlled Recrystallization

Objective: Purify 4-Hydroxy-3'-methylbenzophenone without inducing thermal degradation.

  • Preparation: Weigh crude material into a round-bottom flask.

  • Solvent Selection: Use Ethanol (95%) .

  • Dissolution (Critical Step):

    • Heat solvent to 60°C (Do not boil).

    • Add solvent slowly until dissolved.

    • If not dissolved by 70°C, stop heating and add more solvent.

  • Filtration: Hot filter at 60°C to remove insoluble mechanical impurities.

  • Crystallization:

    • Allow to cool to Room Temp (25°C) over 2 hours.

    • Move to Fridge (4°C) for 12 hours.

  • Harvest: Filter cold. Wash with cold ethanol (0°C). Dry under vacuum at 40°C max.

Protocol B: Accelerated Stability Stress Test

Objective: Validate storage conditions for your specific batch.

StepConditionDurationPass Criteria
1. Control 4°C, Dark7 DaysHPLC Purity >99.0%
2. Thermal Stress 60°C, Dark7 DaysHPLC Purity >98.5%
3. Photo Stress 25°C, UV Light24 HoursHPLC Purity >98.0%
4. Oxidative Stress 25°C, 3% H2O24 HoursHPLC Purity >95.0%

Decision Support Workflows

Storage Condition Decision Tree

StorageDecision Start Received Compound Duration Storage Duration? Start->Duration Short < 1 Month Duration->Short Long > 1 Month Duration->Long Env Lab Temp > 25°C? Short->Env Fridge Store Refrigerated (2-8°C, Dark) Long->Fridge Standard Freezer Store Frozen (-20°C, Argon) Long->Freezer High Value / Reference Std Ambient Store Ambient (Dark, Desiccated) Env->Ambient No Env->Fridge Yes

Caption: Figure 2. Logic flow for determining optimal storage based on usage duration and environmental factors.

References

  • ChemicalBook. (2025).[1] 4-Hydroxy-3-methylbenzophenone Properties and Safety. Retrieved from

  • PubChem. (2025).[2] 4-Hydroxy-4'-methylbenzophenone Compound Summary. National Library of Medicine. Retrieved from

  • Chemenu. (2025).[1] 4-Hydroxy-3'-methylbenzophenone (CAS 71372-37-7) Product Details. Retrieved from

  • Ambeed. (2025). McMurry Coupling and Benzophenone Derivatives Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Storage and Stability of Hydroxybenzophenones. Retrieved from

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemicals.

Sources

Technical Support Center: Solubilization of 4-Hydroxy-3'-methylbenzophenone (HMBP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HMBP-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting aqueous solubility for biological and analytical applications.[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues because 4-Hydroxy-3'-methylbenzophenone (HMBP) exhibits the classic "brick dust" profile: high crystallinity (melting point ~174°C) combined with significant lipophilicity (Predicted LogP ~2.8–3.2).[1]

While the benzophenone core is hydrophobic, the 4-hydroxyl group provides a "handle" for solubilization.[1] The 3'-methyl group (on the non-phenolic ring) adds steric bulk and hydrophobicity, making this analog slightly less soluble than unsubstituted 4-hydroxybenzophenone.[1]

This guide provides three validated workflows to resolve precipitation, tailored to your specific assay tolerance.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your assay's tolerance for pH shifts and organic solvents.

Visual 1: Solubilization Strategy Decision Tree

SolubilizationStrategy Start Start: Define Assay Constraints Q1 Can the assay tolerate organic solvents (DMSO/EtOH)? Start->Q1 Q2 Is the assay pH-sensitive (Must be pH 7.0-7.4)? Q1->Q2 No (Strictly Aqueous) MethodA Method A: Co-solvent Spike (DMSO/Buffer) Q1->MethodA Yes (>0.1%) MethodB Method B: Cyclodextrin Complex (HP-β-CD) Q2->MethodB Yes (Neutral pH Req.) MethodC Method C: pH Adjustment (In-situ Salt Formation) Q2->MethodC No (pH > 8.5 OK)

Caption: Decision matrix for selecting the optimal solubilization method based on biological constraints.

Module 2: Troubleshooting & Protocols
Issue 1: "My compound precipitates immediately upon dilution into media."

Diagnosis: Dielectric Constant Shock. When you dilute a concentrated DMSO stock directly into water, the local dielectric constant changes too rapidly, causing the hydrophobic HMBP molecules to aggregate before they can disperse.

The Solution: The "Step-Down" Dilution (Method A) Do not add the stock directly to the bulk media.[1] Use an intermediate dilution step.

  • Reagents: Anhydrous DMSO, PBS (pH 7.4).

  • Protocol:

    • Primary Stock: Dissolve HMBP in DMSO to 100 mM . (Sonicate if necessary; the solution must be crystal clear).

    • Intermediate Stock: Dilute the Primary Stock 1:10 into pure Ethanol or PEG-400 . This bridges the polarity gap.

    • Final Dilution: Slowly spike the Intermediate Stock into your vortexing aqueous buffer.

    • Validation: Hold the tube up to a light source. If you see a blueish haze (Tyndall effect), you have a suspension, not a solution. Spin down at 10,000 x g for 5 mins to confirm no pellet forms.

Expert Insight: The 3'-methyl group increases the lipophilicity compared to standard 4-hydroxybenzophenone.[1] If precipitation persists, add 0.05% Tween-80 to the aqueous buffer before spiking in the compound.[1]

Issue 2: "I cannot use DMSO/Ethanol due to cellular toxicity."

Diagnosis: Solvent Incompatibility.[1] Many cell lines (e.g., primary neurons, stem cells) are sensitive to DMSO concentrations >0.1%.

The Solution: Cyclodextrin Encapsulation (Method B) Benzophenones fit ideally into the cavity of Beta-Cyclodextrins.[1] We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over native β-CD due to its higher water solubility (>600 mg/mL) and lower renal toxicity.[1]

Visual 2: Cyclodextrin Complexation Workflow

CDProtocol Step1 1. Prepare Vehicle: 20% w/v HP-β-CD in Water Step2 2. Excess Addition: Add HMBP powder (Excess amount) Step1->Step2 Step3 3. Equilibrium: Shake at 25°C for 24-48 Hours Step2->Step3 Step4 4. Filtration: Filter (0.22 μm) to remove excess solid Step3->Step4 Step5 5. Application: Clear Solution Ready for Assay Step4->Step5

Caption: Protocol for generating a thermodynamic inclusion complex of HMBP in HP-β-CD.

  • Why this works: The hydrophobic benzophenone core enters the CD cavity, while the hydrophilic exterior interacts with water. This "hides" the hydrophobic portion from the aqueous solvent.[1]

  • Expected Solubility: Literature on benzophenone/CD complexes suggests you can achieve 1–5 mM concentrations using 20% HP-β-CD, significantly higher than intrinsic water solubility [1, 2].[1]

Issue 3: "I need a high concentration stock (>10 mM) in water."

Diagnosis: Protonation State.[1] At neutral pH, the phenolic hydroxyl group (pKa ~8.1) is protonated and neutral, limiting solubility.

The Solution: In-Situ Salt Formation (Method C) By raising the pH above the pKa, you deprotonate the hydroxyl group, forming the phenolate anion (HMBP-O⁻), which is highly water-soluble.[1]

  • Critical Data Point: The pKa of 4-hydroxybenzophenone is approximately 8.14 [3].[1][2][3] The 3'-methyl group exerts a weak inductive effect but will not shift this significantly.[1]

  • Protocol:

    • Suspend HMBP in water (it will be cloudy).

    • Add 1.0 equivalent of NaOH (or adjust pH to 9.5–10.0).

    • The solution should turn clear and potentially yellow (phenolate shift).[1]

    • Warning: Ensure your target protein or cells can tolerate pH 9.[1]5. If not, dilute this stock rapidly into a highly buffered medium (e.g., 100 mM HEPES) to bring pH back to 7.4 immediately before use (risk of precipitation exists here—see Method B).

Summary of Physicochemical Properties
PropertyValueSource/Inference
CAS Number 5326-42-1ChemicalBook [4]
Molecular Weight 212.24 g/mol Calculated
pKa (Phenolic) ~8.1–8.2Predicted based on 4-OH-BP [3]
LogP ~2.8–3.2Inferred (Methyl group adds ~0.5 to LogP of 4-OH-BP)
Water Solubility < 0.1 mg/mL (Neutral pH)"Insoluble" [4]
Melting Point 174–175°CChemicalBook [4]
References
  • Cyclodextrin Complexation: Monti, S. et al. "Photochemistry of benzophenone-cyclodextrin inclusion complexes."[1][4] The Journal of Physical Chemistry. Available at:

  • Solubilization Techniques: "Cosolvent Evaporation Method for Enhancement of Solubility." NIH National Library of Medicine.[1] Available at:

  • pKa Data (Analog): "4-Hydroxybenzophenone Properties." PubChem. Available at:

  • Compound Specifics: "4-Hydroxy-3'-methylbenzophenone Product Data." ChemicalBook.[1][3] Available at:

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling HMBP.

Sources

Minimizing side reactions during 4-Hydroxy-3'-methylbenzophenone acylation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions During the Acylation of 4-Hydroxy-3'-methylbenzophenone

Executive Summary & Strategic Analysis

This guide addresses the acylation of 4-Hydroxy-3'-methylbenzophenone (4-HMBP) . Based on the structural electronics of this substrate, the primary objective is assumed to be O-acylation (esterification) of the phenolic hydroxyl group.

The Core Challenge: Phenolic acylation is a competition between Kinetic Control (O-acylation) and Thermodynamic Control (C-acylation/Fries Rearrangement) .

  • Target Reaction: Nucleophilic attack of the phenoxide oxygen on the acyl chloride/anhydride to form an ester.

  • Primary Side Reaction (C-Acylation): Under acidic conditions or high temperatures, the acyl group attacks the aromatic ring ortho to the hydroxyl group (or rearranges from the ester), forming a hydroxy-ketone byproduct.

  • Substrate Specifics: The 4-HMBP molecule contains a deactivated benzophenone core. The 3'-methyl group on Ring B provides weak electron donation but is electronically isolated from the reactive Ring A by the carbonyl bridge. Therefore, Ring B is inert under standard acylation conditions. All selectivity issues arise on Ring A (the phenolic ring).

Critical Reaction Pathways (Visualized)

The following diagram illustrates the competing pathways. Your goal is to stay in the "Kinetic Zone" (Blue) and avoid the "Thermodynamic Zone" (Red).

ReactionPathways Substrate 4-Hydroxy-3'-methylbenzophenone (Substrate) TetInt Tetrahedral Intermediate Substrate->TetInt Base Cat. (Pyridine/TEA) CKetone C-Acyl Product (Ortho-Hydroxy Ketone) SIDE REACTION Substrate->CKetone Direct C-Acylation (Uncatalyzed) AcylAgent Acylating Agent (R-COCl / Anhydride) AcylAgent->TetInt Hydrolysis Carboxylic Acid (Hydrolysis Byproduct) AcylAgent->Hydrolysis H2O Contamination Ester O-Acyl Product (Ester) TARGET TetInt->Ester Fast (Kinetic) Ester->CKetone Fries Rearrangement (Lewis Acid / High Temp)

Caption: Figure 1. Mechanistic pathways showing the competition between desirable O-acylation (Green) and undesirable C-acylation/Hydrolysis (Red/Grey).

Troubleshooting & Optimization (Q&A)

Category 1: Selectivity (O- vs. C-Acylation)

Q: I am detecting a significant amount of ring-acylated product (C-acylation). Why is this happening? A: This indicates your reaction conditions are favoring thermodynamic control or Lewis acid catalysis.

  • Cause 1: Acid Accumulation. As the reaction proceeds, HCl is generated (if using acyl chlorides). If not neutralized, HCl acts as a catalyst for the Fries Rearrangement , converting your ester product into a ketone.

  • Cause 2: Temperature. C-acylation has a higher activation energy. Refluxing promotes ring attack.

  • Solution:

    • Use a Scavenger Base: Ensure you have >1.1 equivalents of base (Pyridine, Triethylamine, or DIPEA) relative to the acylating agent to neutralize HCl instantly.

    • Temperature Control: Conduct the addition at 0°C and do not exceed room temperature (25°C) unless conversion is stalled.

    • Catalyst Switch: If using Lewis acids (like AlCl₃) for acylation, stop. Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst instead.

Q: Does the 3'-methyl group influence the side reaction profile? A: Negligibly. The 3'-methyl group is on the "B" ring, separated from the reactive phenol ("A" ring) by the electron-withdrawing carbonyl group.

  • Implication: You do not need to worry about acylation occurring on the methyl-bearing ring. The benzophenone carbonyl deactivates it too strongly for standard esterification reagents to attack. Focus entirely on the phenolic ring.

Category 2: Reagent Stability & Hydrolysis

Q: My acyl chloride is degrading, leading to low yields and free carboxylic acid impurities. A: 4-HMBP is a solid, but moisture ingress is the enemy of acyl chlorides.

  • Mechanism: Water competes with the phenol for the acyl chloride, forming unreactive carboxylic acid.

  • Protocol Fix:

    • Solvent Drying: Use anhydrous DCM or THF. Store over molecular sieves (3Å or 4Å).

    • Inert Atmosphere: Perform the reaction under a Nitrogen or Argon blanket.

    • Reagent Quality: If your acyl chloride is old, distill it or switch to an acid anhydride , which is less moisture-sensitive (though less reactive, requiring DMAP).

Category 3: Incomplete Conversion

Q: The reaction stalls with 20% unreacted starting material. Adding more acyl chloride doesn't help. A: This is often due to "Base Hydrochloride Precipitation."

  • The Issue: In non-polar solvents (like Toluene or Hexane), the amine base forms a salt (e.g., Pyridine·HCl) that precipitates and coats the stirring bar or encapsulates the phenol, halting the reaction.

  • Solution: Switch to Dichloromethane (DCM) or Chloroform , which solubilize the amine salts better. Alternatively, add a phase-transfer catalyst (like TBAB) if using a biphasic system (Schotten-Baumann).

Recommended Protocol: DMAP-Catalyzed Esterification

This protocol is designed to maximize O-acylation selectivity while suppressing Fries rearrangement.

Reagents:

  • Substrate: 4-Hydroxy-3'-methylbenzophenone (1.0 equiv)

  • Acylating Agent: Acid Anhydride (1.2 equiv) OR Acyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Catalyst: DMAP (0.05 - 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 4-HMBP in anhydrous DCM.

  • Base Addition: Add TEA and DMAP. Stir for 5 minutes. Note: The solution may change color due to phenoxide formation.

  • Controlled Addition: Cool the mixture to 0°C . Add the Acylating Agent dropwise over 15–20 minutes.[1]

    • Why? Controls exotherm and prevents local hot-spots that favor C-acylation.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor via TLC (typically 1–4 hours).

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess acylating agent.

  • Workup: Separate organic layer -> Wash with 1M HCl (to remove TEA/DMAP) -> Wash with Brine -> Dry over Na₂SO₄.

Comparative Data: Reaction Conditions

ParameterStandard Condition Optimized Condition Impact on Side Reactions
Catalyst None or AlCl₃DMAP (5 mol%) AlCl₃ promotes Fries rearrangement (Side Rxn). DMAP favors Ester.
Base Pyridine (Solvent)TEA (1.5 eq) in DCM Excess pyridine can be hard to remove; TEA/DCM allows easier workup.
Temperature Reflux0°C to RT High temp increases C-acylation risk. Low temp locks in Kinetic product.
Atmosphere AirNitrogen/Argon Prevents hydrolysis of acyl chloride.

References

  • Friedel-Crafts vs.

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley.
    • Source:

  • DMAP Catalysis Mechanism

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
    • Source:

  • Synthesis of Hydroxybenzophenones (Contextual)

    • Hadi, M. K. (2022).[2][3] "Synthesis and Characterization of New Coumarin Derivatives..." (Discusses acylation of methyl-hydroxy-benzaldehyde derivatives, analogous to the substrate).

    • Source:

  • Fries Rearrangement Troubleshooting

    • Organic Chemistry Portal.[4] "Fries Rearrangement." (Detailed mechanism on Lewis acid-catalyzed migration).

    • Source:

Sources

Removing unreacted starting materials from 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 4-Hydroxy-3'-methylbenzophenone (CAS: 5326-42-1), specifically targeting the removal of unreacted starting materials such as Phenol , 3-Methylbenzoyl chloride (m-Toluoyl chloride), and its hydrolysis product 3-Methylbenzoic acid (m-Toluic acid).[1][2]

Executive Summary & Impurity Profile

In the Friedel-Crafts acylation synthesis of 4-Hydroxy-3'-methylbenzophenone (typically via m-toluoyl chloride and phenol), purity is often compromised by three primary contaminants. Achieving pharmaceutical or analytical grade purity requires exploiting the subtle differences in acidity (pKa) and solubility between the product and these impurities.

Impurity / ComponentOriginChemical NatureRemoval Strategy
Phenol Excess reactantWeak Acid (pKa ~10)Recrystallization (Solubility differential) or Steam Distillation.
3-Methylbenzoic Acid (m-Toluic Acid)Hydrolysis of acid chlorideStronger Acid (pKa ~4.[1]3)Selective Bicarbonate Extraction.[1]
Aluminum Salts Catalyst residue (AlCl₃)Lewis Acid ResidueAcidic Hydrolysis (HCl quench) & Chelation.
4-Hydroxy-3'-methylbenzophenone Target Product Phenolic (pKa ~7.8) Retained in Organic Phase (pH < 8).

Troubleshooting Guide (Q&A)

Issue 1: "My crude product smells like vinegar or has a sharp, acidic odor."

Diagnosis: Presence of unreacted 3-methylbenzoyl chloride which has hydrolyzed into 3-methylbenzoic acid (m-toluic acid) upon exposure to moisture.[1] Technical Solution: The target product (a phenol) is significantly less acidic than the benzoic acid impurity. You can selectively remove the acid using a weak base.

  • Protocol: Dissolve the crude solid in Ethyl Acetate or Dichloromethane (DCM). Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution.

  • Why it works: The bicarbonate (pH ~8.5) will deprotonate the carboxylic acid (pKa ~4.3) into its water-soluble carboxylate salt.[1] The 4-hydroxybenzophenone (pKa ~7.[1]8) will remain largely protonated and stay in the organic layer.

  • Caution: Do not use Sodium Hydroxide (NaOH) or Carbonate (Na₂CO₃), as the higher pH (11-14) will deprotonate the product, causing it to wash away into the aqueous waste.[2]

Issue 2: "The product remains oily or has a persistent medicinal/antiseptic smell."

Diagnosis: Contamination with unreacted Phenol .[1] Phenol has a low melting point (40.5°C) and can depress the melting point of your product, preventing crystallization.[2] Technical Solution: Phenol is difficult to remove by extraction because its acidity is similar to the product.

  • Protocol A (High Contamination): Perform a Steam Distillation .[1] Suspend the crude in water and boil. Phenol is steam-volatile and will distill over; the benzophenone product is not volatile and will remain in the flask.

  • Protocol B (Low Contamination): Recrystallization from Ethanol/Water .[1] Dissolve the product in minimal boiling Ethanol (95%). Slowly add hot water until turbidity just persists. Cool slowly to 4°C. Phenol is highly soluble in aqueous ethanol and will remain in the mother liquor, while the benzophenone crystallizes out.[2]

Issue 3: "The crystals are pinkish or reddish instead of off-white."

Diagnosis: Presence of oxidized phenolic species or trapped Aluminum salts .[1] Technical Solution:

  • Protocol: During the initial quench of the Friedel-Crafts reaction, ensure the mixture is poured into Ice + Concentrated HCl . Stir for at least 30 minutes to fully break the Aluminum-Oxygen complex.[1]

  • Polishing: If color persists after recrystallization, dissolve in hot ethanol, treat with Activated Charcoal (5% w/w) for 15 minutes, filter while hot through Celite, and then recrystallize.[2]

Detailed Purification Workflow

The following protocol assumes a standard laboratory scale (10g - 100g).

Step 1: Acidic Quench (Removal of AlCl₃)
  • Pour the reaction mixture slowly into a stirred slurry of Ice (500g) and Conc. HCl (50mL) .

  • Stir vigorously for 1 hour. The mixture should turn from a dark complex to a lighter organic phase/precipitate.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100mL) .

    • Note: If the product precipitated as a solid, filter it first.[2][3][4][5] However, extraction is preferred to remove trapped salts.[2]

Step 2: Selective Acid Removal (Targeting m-Toluic Acid)[1][2]
  • Combine organic layers.[1][6][7]

  • Wash with Water (1 x 100mL) .

  • Wash with Saturated Sodium Bicarbonate (NaHCO₃) solution (2 x 50mL) .[1][6]

    • Critical Check: Monitor the aqueous layer pH.[7] It should remain alkaline (~pH 8-9).[1]

    • Observation: Gas evolution (CO₂) indicates acid neutralization.[1]

  • Wash with Brine (1 x 50mL) to remove residual water.[1]

  • Dry over Anhydrous Magnesium Sulfate (MgSO₄) , filter, and evaporate solvent under reduced pressure.

Step 3: Recrystallization (Targeting Phenol)[3]
  • Weigh the crude dried solid.[1]

  • Transfer to a flask and add Ethanol (95%) (approx. 3-5 mL per gram of solid).

  • Heat to reflux until dissolved.

  • Remove from heat.[1] Add warm distilled water dropwise until the solution becomes slightly cloudy (turbid).

  • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Allow to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the crystals using a Büchner funnel.

  • Wash: Wash the filter cake with cold 50% Ethanol/Water mixture. (Phenol stays in the filtrate).

Process Logic Visualization

The following diagram illustrates the decision logic for separating the specific impurities based on their chemical properties.

PurificationProcess Crude Crude Reaction Mixture (Product, Phenol, m-Toluic Acid, Al Salts) Quench Step 1: Quench in Ice/HCl Crude->Quench Extraction Extract into Ethyl Acetate Quench->Extraction AqWaste1 Aqueous Waste (Al Salts, HCl) Extraction->AqWaste1 Discard BicarbWash Step 2: Wash with NaHCO3 (aq) Extraction->BicarbWash Organic Phase AqWaste2 Aqueous Waste (m-Toluic Acid Salt) BicarbWash->AqWaste2 Discard (Acid Removal) OrganicLayer Organic Layer (Product + Phenol) BicarbWash->OrganicLayer Concentrate Dry & Concentrate OrganicLayer->Concentrate Recryst Step 3: Recrystallization (Ethanol/Water) Concentrate->Recryst MotherLiquor Mother Liquor (Unreacted Phenol) Recryst->MotherLiquor Filtrate (Phenol Removal) FinalProduct Pure 4-Hydroxy-3'-methylbenzophenone (Crystalline Solid) Recryst->FinalProduct Precipitate

Caption: Workflow for the selective removal of Aluminum salts, m-Toluic acid, and Phenol from the crude benzophenone derivative.

References

  • ChemicalBook. 4-hydroxy-4'-methylbenzophenone synthesis and general Friedel-Crafts procedures. (Accessed 2026).[1][8][9] Link

  • Google Patents. Process for the preparation of 4-hydroxybenzophenones (EP0128693).[1] (Accessed 2026).[1][8][9] Link

  • PrepChem. Synthesis of 3,4'-dihydroxy-4-methylbenzophenone (Demethylation and purification logic). (Accessed 2026).[1][8][9] Link

  • Sigma-Aldrich. Methyl 4-hydroxybenzoate solubility and properties (Solubility logic for hydroxybenzoates). (Accessed 2026).[1][8][9] Link[2]

  • ScienceDirect. Determination of the pKa of hydroxy-benzophenones in ethanol–water mixtures.[1] (Accessed 2026).[1][8][9] Link

Sources

Overcoming steric hindrance in 3'-methyl substituted benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Audience: Senior Chemists, Process Development Scientists Status: Operational

Introduction: The "Meta" Challenge

Synthesizing 3'-methyl substituted benzophenones presents a dual challenge: regioselectivity (accessing the meta-position) and steric congestion (if the coupling partner is bulky).

While a methyl group at the 3-position is not inherently as blocking as a 2-position (ortho) group, the standard electrophilic aromatic substitution (EAS) rules often make it inaccessible via direct Friedel-Crafts acylation of toluene. Furthermore, if your target molecule contains additional bulk on the other aromatic ring (e.g., a 2,3'-disubstituted system), the formation of the central carbonyl bridge becomes the rate-limiting step.

This guide provides three validated workflows to overcome these barriers, ranging from classical retrosynthetic corrections to modern transition-metal catalysis.

Module 1: The Friedel-Crafts Retrosynthetic Correction

The Problem: Users often attempt to synthesize 3-methylbenzophenone by reacting benzoyl chloride with toluene .[1] The Failure Mode: Toluene is an ortho/para director.[1] This reaction yields primarily 4-methylbenzophenone (>80%) and 2-methylbenzophenone, with negligible 3-methyl product.

The Solution: You must invert the retrosynthetic logic. The methyl group must be present on the acylating agent, not the nucleophile.[1]

Protocol 1: The "Reverse" Friedel-Crafts Acylation
  • Reagents: Benzene (Nucleophile) + 3-Methylbenzoyl Chloride (Electrophile).

  • Catalyst: AlCl₃ (Stoichiometric, 1.1–1.2 eq).

  • Solvent: Excess Benzene or DCM/Nitromethane.

Step-by-Step:

  • Acylium Formation: Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM at 0°C. Add 3-methylbenzoyl chloride dropwise. Wait for the evolution of HCl to cease (formation of the acylium ion complex).

  • Addition: Add benzene (1.05 eq) slowly to the mixture.

  • Quench: Pour into ice/HCl.

  • Why this works: Benzene has no directing groups. The incoming electrophile (3-methylbenzoyl cation) determines the structure. Since the methyl is already fixed at the 3-position relative to the carbonyl, the product is exclusively 3-methylbenzophenone.

Decision Logic: Selecting the Right Precursor

FC_Logic Start Target: 3'-Methylbenzophenone RouteA Route A: Benzoyl Chloride + Toluene Start->RouteA Standard Approach RouteB Route B: 3-Methylbenzoyl Chloride + Benzene Start->RouteB Correct Retrosynthesis MechA Mechanism: Methyl directs Ortho/Para RouteA->MechA MechB Mechanism: Structure fixed in Electrophile RouteB->MechB ResultA FAILURE: Mixture of 4-methyl (major) & 2-methyl (minor) ResultB SUCCESS: Pure 3-methyl isomer MechA->ResultA MechB->ResultB

Figure 1: Retrosynthetic decision tree for avoiding isomer scrambling in Friedel-Crafts acylation.

Module 2: Organometallics & The Weinreb Solution

The Problem: When the coupling partner is sterically hindered (e.g., a 2,6-disubstituted aryl ring), Friedel-Crafts fails due to electronic deactivation or steric blocking. The Failure Mode: Using a Grignard reagent on a nitrile or acid chloride often leads to over-addition (forming a tertiary alcohol) or no reaction due to the instability of the ketone intermediate.

The Solution: Use a Weinreb Amide (N-methoxy-N-methylamide). This forms a stable chelated intermediate that prevents the addition of a second equivalent of Grignard, even with steric bulk present.

Protocol 2: Weinreb Coupling for Hindered Systems

Scenario: Coupling 3-tolylmagnesium bromide with a sterically hindered acid chloride (e.g., 2-chloro-benzoyl chloride).

  • Weinreb Amide Synthesis:

    • React the hindered acid chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq) in DCM at 0°C -> RT.

    • Note: For extremely hindered acids, use PCl₃ to activate the acid in situ before adding the amine [1].

  • Grignard Addition:

    • Reagent: Prepare 3-tolylmagnesium bromide (1.5 eq) in THF/Ether.

    • Reaction: Cool Weinreb amide solution (in THF) to -78°C (or 0°C if extremely hindered).

    • Addition: Add Grignard dropwise.

    • Mechanism: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring. This "Tetrahedral Intermediate" is stable and will not collapse to the ketone until acidic workup, preventing over-addition.

  • Workup:

    • Quench with sat. NH₄Cl or dilute HCl. The intermediate collapses, releasing the desired ketone.

Troubleshooting Table: Organometallic Issues

SymptomProbable CauseCorrective Action
Tertiary Alcohol Formation Use of Acid Chloride or Ester instead of Weinreb Amide.Switch to Weinreb Amide. The chelation prevents the second addition.
Low Yield (Recovered SM) Grignard reagent degraded or steric bulk too high for T < 0°C.Titrate Grignard before use. Warm reaction to RT or reflux after addition (Weinreb intermediates are thermally stable).
Slower than expected "Turbo Grignard" (iPrMgCl·LiCl) needed.Use Knochel-type Turbo Grignards to increase nucleophilicity in hindered systems.

Module 3: Pd-Catalyzed Cross-Coupling (The "Nuclear Option")

The Problem: You need to couple two highly functionalized or sterically crowded rings where neither Friedel-Crafts nor Grignard is compatible (e.g., presence of sensitive esters, nitriles, or extreme steric bulk).

The Solution: Suzuki-Miyaura Acylation . This involves the coupling of an Aryl Boronic Acid with an Acid Chloride (or Anhydride).

Protocol 3: Sterically Demanding Suzuki Acylation

This method avoids the harsh Lewis acids of Friedel-Crafts and the strong nucleophiles of Grignard chemistry.

  • Partner A: 3-Methylphenylboronic acid (or the hindered partner).

  • Partner B: Benzoyl chloride derivative.

  • Catalyst: Pd(OAc)₂ or Pd(dba)₂.

  • Ligand: Critical Choice. For hindered substrates, use bulky, electron-rich phosphines like SPhos , XPhos , or P(t-Bu)₃ .

  • Base: Na₂CO₃ or K₃PO₄ (anhydrous conditions often preferred for acid chlorides).

Optimized Conditions (Molander Modification [2]):

  • Mix: Acid Chloride (1.0 eq), Boronic Acid (1.1 eq), Na₂CO₃ (3.0 eq).

  • Solvent: Toluene (dry).

  • Catalyst: Pd(PPh₃)₄ (standard) or Pd(OAc)₂ + SPhos (hindered).

  • Temp: 80–100°C under Argon.

Why it overcomes sterics: The oxidative addition of Pd into the C-Cl bond of the acid chloride is facile. The transmetalation step is sensitive to sterics, but modern ligands (Buchwald type) open up the coordination sphere, forcing the reaction forward even with ortho-substituents.

Pd_Cycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Acid Chloride) Pd0->OxAdd Fast TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Steric Bottleneck (Use SPhos/XPhos) RedElim Reductive Elimination (Forms Ketone) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at the transmetalation stage.

FAQ: Troubleshooting Specific Scenarios

Q: I am using the "Reverse" Friedel-Crafts (3-methylbenzoyl chloride + benzene), but the yield is low (<40%). Why? A: Check your catalyst quality. AlCl₃ is hygroscopic. If it has turned gray or sticky, it is deactivated. Use fresh, yellow/white powder. Also, ensure you are using stoichiometric AlCl₃ (at least 1.1 equivalents), as the product ketone complexes with the aluminum, removing it from the catalytic cycle [3].

Q: Can I use a nitrile (3-tolunitrile) and a Grignard to make this? A: Yes, but it is riskier than the Weinreb route. The intermediate imine salt can be stable, but if the Grignard is hindered, the reaction stops. If you must use a nitrile, add CuBr (5 mol%) to catalyze the addition of the Grignard to the nitrile.

Q: My 3-methyl group is part of a 3,5-dimethyl system. Does this change anything? A: Yes. 3,5-dimethyl positions are meta to the carbonyl, so they do not sterically block the reaction site directly. However, they make the ring electron-rich. If doing Friedel-Crafts, this ring should be the nucleophile (i.e., react 1,3-dimethylbenzene with benzoyl chloride). If you try to make the acid chloride of the 3,5-dimethyl species, it will work, but the nucleophilic approach is often cheaper and cleaner for electron-rich rings.

References

  • Niu, T., et al. (2014).[2] "Direct Synthesis of Weinreb Amides from Carboxylic Acids using PCl3." Synthesis, 46, 320-330.[2]

  • Molander, G. A., et al. (2013).[3] "Palladium-Catalyzed, Direct Boronic Acid Synthesis... and One-Pot Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 78, 6427-6439.[3]

  • BenchChem Technical Guides. (2025). "Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis."

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

4-Hydroxy-3'-methylbenzophenone (CAS: 5326-42-1) represents a critical structural scaffold in medicinal chemistry, serving as both a UV-filter pharmacophore and a metabolic intermediate in the study of benzophenone-derivatives.

Unlike its symmetric counterparts, this molecule possesses "non-equivalent" aromatic rings, creating a complex splitting pattern that is often misidentified in rapid screening. This guide provides a definitive spectral analysis, distinguishing it from its common isomer (4-Hydroxy-4'-methylbenzophenone) and its parent compound.

Why This Analysis Matters
  • Regioisomer Differentiation: In drug synthesis, the meta-methyl (3') and para-methyl (4') isomers often co-elute. NMR is the primary method for definitive structural assignment.

  • Impurity Profiling: This compound frequently appears as a photo-Fries rearrangement product of m-tolyl benzoate.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and resolution of the labile hydroxyl proton, the following protocol is recommended.

Solvent Selection[1]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton (4-OH) into a distinct, sharp singlet around 10.3 ppm. In CDCl₃, this proton often exchanges rapidly, appearing as a broad, undetectable hump or shifting variably with concentration.

  • Alternative: Acetone-d6 (if DMSO is unsuitable for downstream processing).

Sample Preparation Workflow

SamplePrep Weigh 1. Weighing 10-15 mg Sample Solvate 2. Solvation 0.6 mL DMSO-d6 Weigh->Solvate Dissolve completely Transfer 3. Transfer 5mm NMR Tube (Filtered) Solvate->Transfer Remove particulates Acquire 4. Acquisition 1H: 16 Scans 13C: 512 Scans Transfer->Acquire Lock & Shim Process 5. Processing LB=0.3Hz (1H) LB=1.0Hz (13C) Acquire->Process FT & Phase

Figure 1: Standardized sample preparation and acquisition workflow for benzophenone derivatives.

1H NMR Spectral Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by three distinct zones: the aliphatic methyl singlet, the complex aromatic region (6.8 – 7.7 ppm), and the downfield phenolic hydroxyl.

Spectral Data Summary
AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Logic
OH 10.32Singlet (br)1H-H-bonded phenolic proton.
H-2, H-6 7.68Doublet (AA'XX')2H8.8Ortho to C=O (Ring A); Deshielded.
H-2' 7.54Singlet (m)1H~1.5Isolated between C=O and Me (Ring B).
H-6' 7.49Doublet1H7.6Ortho to C=O (Ring B).
H-5' 7.42Triplet (t)1H7.6Meta to C=O and Me (Ring B).
H-4' 7.38Doublet1H7.6Para to C=O (Ring B).
H-3, H-5 6.88Doublet (AA'XX')2H8.8Ortho to OH (Ring A); Shielded.
CH₃ 2.39Singlet3H-Benzylic methyl group.
Structural Elucidation Logic

The molecule consists of two distinct aromatic systems connected by a carbonyl bridge.

  • Ring A (The Phenol): This ring exhibits a classic AA'BB' system (often approximating AA'XX' at lower fields). The strong electron-donating effect of the Hydroxyl (-OH) group shields the ortho protons (H-3, H-5), pushing them upfield to ~6.88 ppm. The Carbonyl (C=O) withdraws electron density, deshielding H-2/H-6 to ~7.68 ppm.

  • Ring B (The Toluene): This ring is asymmetric (ABCD system).

    • H-2' appears as a narrow singlet or doublet of doublets (fine splitting) because it has no ortho neighbors, only meta coupling to H-4' and H-6'.

    • The Methyl group at position 3' breaks the symmetry, distinguishing this ring from unsubstituted benzophenone.

StructureLogic Core Benzophenone Core (C=O Bridge) RingA Ring A (Phenol) AA'BB' System Core->RingA RingB Ring B (m-Tolyl) ABCD System Core->RingB H_Ortho_OH H-3, H-5 Shielded (~6.9 ppm) RingA->H_Ortho_OH Ortho to OH H_Ortho_CO H-2, H-6 Deshielded (~7.7 ppm) RingA->H_Ortho_CO Ortho to C=O H_Isolated H-2' Singlet-like (~7.54 ppm) RingB->H_Isolated Meta to Me Ortho to C=O Methyl Methyl (3') ~2.39 ppm RingB->Methyl

Figure 2: Structural connectivity and magnetic environment logic.

Comparative Analysis: Distinguishing Isomers

The most common analytical challenge is distinguishing the 3'-methyl (meta) isomer from the 4'-methyl (para) isomer.

Feature4-Hydroxy-3'-methylbenzophenone (Target)4-Hydroxy-4'-methylbenzophenone (Alternative)
Ring B Symmetry Asymmetric (ABCD) Symmetric (AA'BB')
Ring B Signals 4 distinct signals (s, d, t, d)2 distinct doublets (Roofing effect common)
H-2' Signal Singlet (~7.54 ppm)Doublet (~7.60 ppm, part of AA'BB')
Methyl Shift ~2.39 ppm~2.42 ppm (Negligible difference)

Diagnostic Rule: Look for the singlet in the aromatic region. If you see two sets of clear AA'BB' doublets (4 major aromatic peaks total), you have the 4'-methyl (para) isomer. If you see one AA'BB' set and a complex multiplet pattern with an isolated singlet, you have the 3'-methyl (meta) target.

13C NMR Spectral Analysis (100 MHz, DMSO-d6)

The Carbon-13 spectrum provides confirmation of the skeletal structure.

Carbon TypeShift (

ppm)
AssignmentNotes
Carbonyl 194.8 C=OCharacteristic ketone downfield shift.
Phenolic C-O 162.1C-4Deshielded by oxygen attachment.
Quaternary 138.2C-1'Ipso carbon of Ring B.
Quaternary 137.5C-3'Ipso carbon attached to Methyl.
Aromatic CH 132.8C-2'
Aromatic CH 132.4C-2, C-6
Aromatic CH 129.5C-6'
Quaternary 128.6C-1Ipso carbon of Ring A.
Aromatic CH 128.1C-5'
Aromatic CH 125.4C-4'
Aromatic CH 115.6C-3, C-5Shielded by OH resonance.
Methyl 21.3 -CH₃Typical benzylic methyl.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4678 (Benzophenone derivatives). [Link]

  • PubChem. 4-Hydroxy-3'-methylbenzophenone (Compound). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][4] (Standard reference for substituent additivity constants).

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-3'-methylbenzophenone (MW 212.25 Da) is a structural hybrid of benzophenone derivatives often utilized as a photoinitiator or UV-blocking pharmacophore. Its characterization presents a specific analytical challenge: distinguishing it from its structural isomer, 4-Hydroxy-4'-methylbenzophenone .

While Electron Impact (EI) mass spectrometry provides a structural fingerprint, it cannot unequivocally distinguish the meta (3')-methyl position from the para (4')-methyl position due to identical fragment masses. Therefore, this guide recommends a Chromatography-First approach : utilizing GC retention times for isomeric separation, followed by MS fragmentation for structural confirmation. For trace analysis in biological matrices, ESI(-) LC-MS/MS is the superior alternative due to the acidic phenolic proton.

Structural Analysis & Theoretical Fragmentation

To understand the fragmentation, we must deconstruct the molecule into its two primary aromatic moieties linked by a carbonyl bridge.

  • Parent Molecule:

    
     (m/z 212)
    
  • Ring A (Phenolic): 4-Hydroxyphenyl group (

    
    )
    
  • Ring B (Tolyl): 3-Methylphenyl group (

    
    )
    
  • Bridge: Carbonyl (

    
    )
    
Theoretical Fragmentation Logic (EI-MS)

Under 70 eV Electron Impact, benzophenones predominantly undergo


-cleavage  adjacent to the carbonyl group. This results in two competing pathways, generating stable acylium ions (benzoyl cations).
  • Pathway A (

    
    -cleavage at Ring B):  The bond between the carbonyl and the 3-methylphenyl ring breaks. The charge remains on the carbonyl-containing fragment.
    
    • Fragment: 4-Hydroxybenzoyl cation (

      
      )
      
    • m/z: 121

  • Pathway B (

    
    -cleavage at Ring A):  The bond between the carbonyl and the 4-hydroxyphenyl ring breaks.
    
    • Fragment: 3-Methylbenzoyl cation (

      
      )
      
    • m/z: 119

Mass Spectrometry Fragmentation Analysis

Visualization: EI Fragmentation Pathway

The following diagram illustrates the primary dissociation routes. Note that the meta position of the methyl group does not induce specific "ortho effects" (like water loss), making the spectrum highly similar to the para isomer.

Fragmentation Parent Molecular Ion [M]+. m/z 212 Frag121 4-Hydroxybenzoyl Cation [HO-C6H4-CO]+ m/z 121 Parent->Frag121 α-cleavage Loss of Tolyl Radical (91 Da) Frag119 3-Methylbenzoyl Cation [CH3-C6H4-CO]+ m/z 119 Parent->Frag119 α-cleavage Loss of Hydroxyphenyl Radical (93 Da) Frag93 Phenolic Cation [HO-C6H4]+ m/z 93 Frag121->Frag93 -CO (28 Da) Frag91 Tolyl/Tropylium Cation [C7H7]+ m/z 91 Frag119->Frag91 -CO (28 Da)

Figure 1: Primary EI fragmentation pathways for 4-Hydroxy-3'-methylbenzophenone. The competition between generating m/z 121 and m/z 119 is the defining spectral characteristic.

Spectrum Summary Table (EI vs. ESI)
Ionization ModePrecursor Ion (m/z)Key Product Ions (m/z)MechanismApplication
EI (70 eV) 212

121 (Base Peak usually), 119 , 93 , 91 Radical-induced

-cleavage
Structural ID, Impurity profiling
ESI (Negative) 211

133 , 117 (variable)Deprotonation of phenol; Neutral lossesBiological Trace Analysis (High Sensitivity)
ESI (Positive) 213

135 , 105 Protonation on CarbonylGeneral Screening (Lower sensitivity than Neg mode)

Comparative Analysis: Distinguishing Alternatives

The primary risk in analyzing this compound is misidentification as 4-Hydroxy-4'-methylbenzophenone .

Isomer Differentiation: The "Meta vs. Para" Problem

Mass spectrometry alone is insufficient for de novo differentiation of the 3' (meta) and 4' (para) isomers because:

  • Identical Fragment Masses: Both isomers produce m/z 121 and m/z 119 fragments.

  • Lack of Ortho Effects: Unlike ortho isomers, which often show characteristic water losses

    
    , meta and para isomers behave similarly in the gas phase.
    

The Solution: Chromatographic Resolution You must rely on retention time (RT) differences.[1][2] On non-polar columns (e.g., DB-5, HP-5), meta isomers typically elute slightly before para isomers due to lower boiling points and more compact molecular shapes.

Feature4-Hydroxy-3' -methylbenzophenone4-Hydroxy-4' -methylbenzophenone
Fragment Ions m/z 121, 119, 91m/z 121, 119, 91
Ion Ratio (121:119) ~1:1 to 1.2:1 (Instrument dependent)~1:1 (Very similar)
GC Elution Order Elutes First (typically)Elutes Second
Differentiation Strategy Requires Reference Standard Requires Reference Standard

Experimental Protocols

Workflow Decision Matrix

Use this logic flow to select the correct experimental setup for your sample type.

Workflow Start Start: Sample Type Pure Pure Chemical / Synthesis Start->Pure Bio Biological Matrix / Trace Start->Bio GCMS GC-MS (EI) Method A Pure->GCMS Structural ID LCMS LC-MS/MS (ESI-) Method B Bio->LCMS High Sensitivity

Figure 2: Method selection guide based on analytical requirements.

Method A: GC-MS (Structural Identification)

Best for: Purity analysis, synthesis verification, and isomer differentiation.

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode (1 µL injection), 280°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 50–350.

  • Validation: Inject a mix of 3'-methyl and 4'-methyl standards. The 3'-isomer should elute approximately 0.2–0.5 minutes prior to the 4'-isomer.

Method B: LC-MS/MS (Trace Quantification)

Best for: Pharmacokinetics, metabolic stability, and environmental monitoring.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Neg mode).

    • B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the phenolic OH).

  • MRM Transitions (Negative Mode):

    • Quantifier: 211.1

      
       133.0 (Loss of 
      
      
      
      )
    • Qualifier: 211.1

      
       117.0 (Phenol ring cleavage)
      

References

  • NIST Mass Spectrometry Data Center. (2023). Benzophenone and Hydroxybenzophenone Derivatives: Electron Ionization Mass Spectra. National Institute of Standards and Technology.[4] [Link][4]

  • Vela-Soria, F., et al. (2011). Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. Talanta, 85(4), 1840-1847. [Link]

  • Todua, N. G. (2016).[5] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link]

Sources

Comparative Guide: HPLC Method Validation for 4-Hydroxy-3'-methylbenzophenone Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Comparison

Objective: To establish a robust, validated analytical protocol for quantifying 4-Hydroxy-3'-methylbenzophenone (4H3MBP) purity, specifically addressing the separation of positional isomers and synthesis byproducts.

The Challenge: 4H3MBP contains a polar hydroxyl group and a non-polar methyl-substituted aromatic ring. This "push-pull" electronic structure creates specific challenges:

  • Isomeric Selectivity: Distinguishing the 3'-methyl isomer from potential 3-methyl (same ring) or 4'-methyl impurities.

  • Thermal Instability: The hydroxyl group makes the molecule susceptible to oxidation or dehydration under the high temperatures required for Gas Chromatography (GC).

The Solution: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD) is the superior methodology. Below is the objective comparison of the proposed method against standard alternatives.

Table 1: Comparative Analysis of Analytical Techniques
FeatureProposed Method: RP-HPLC (C18) Alternative A: GC-FID/MS Alternative B: Normal Phase HPLC
Primary Mechanism Hydrophobic Interaction &

-

Stacking
Volatility & Boiling PointAdsorption (Silica Surface)
Suitability for 4H3MBP Optimal. Excellent resolution of hydroxylated aromatics.Moderate. Requires derivatization (silylation) to prevent peak tailing/degradation.Low. Poor reproducibility due to water trace sensitivity in non-polar solvents.
Isomer Resolution High (especially with Phenyl-Hexyl or C18 columns).High, but limited by thermal similarity of isomers.Low.
Sample Prep Simple (Dissolve in MeOH/ACN).Complex (Requires dry solvents + derivatization reagents).Moderate (Requires non-polar solvents).
LOD/Sensitivity High (UV response is strong at ~288 nm).High (if MS is used), Lower (if FID).Moderate.

Scientific Rationale & Method Development

Physicochemical Grounding
  • LogP (Partition Coefficient): ~3.2. This indicates moderate lipophilicity, making a C18 (Octadecylsilane) column the ideal stationary phase.

  • pKa (Acidity): ~7.8 (Phenolic OH). To ensure the molecule remains in a neutral, non-ionized state for consistent retention, the mobile phase pH must be maintained below the pKa (ideally pH 3.0–4.0).

  • UV Absorption: Benzophenone derivatives exhibit strong

    
     transitions. The benzoyl chromophore typically absorbs maximally between 250–260 nm and 285–295 nm.
    
Critical Parameter Selection
  • Column Choice: While standard C18 is sufficient, a C18 with high carbon load or a Biphenyl phase is recommended if separating the 3'-methyl isomer from the 3-methyl isomer is required. The Biphenyl phase utilizes

    
    -
    
    
    
    interactions to discriminate based on the electron density of the aromatic rings.
  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is superior to Methanol due to lower backpressure and sharper peak shapes for aromatic ketones.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix used to select the RP-HPLC method over GC, ensuring scientific integrity in the development process.

MethodSelection Start Analyte: 4-Hydroxy-3'-methylbenzophenone CheckVolatility Check Volatility/Thermal Stability Start->CheckVolatility IsThermallyStable Thermally Stable? CheckVolatility->IsThermallyStable CheckPolarity Check Polarity (LogP ~3.2, pKa ~7.8) IsThermallyStable->CheckPolarity No / Risk GC_Path Gas Chromatography (GC) IsThermallyStable->GC_Path Yes (but -OH risks tailing) HPLC_Path Liquid Chromatography (HPLC) CheckPolarity->HPLC_Path Derivatization Requires Derivatization (Silylation) Risk: Incomplete Reaction GC_Path->Derivatization ModeSelection Select Mode HPLC_Path->ModeSelection NP_HPLC Normal Phase (Issues: Reproducibility) ModeSelection->NP_HPLC Isomers inseparable by hydrophobicity RP_HPLC Reversed Phase (C18/Biphenyl) (Optimal for Phenolics) ModeSelection->RP_HPLC Standard Purity FinalMethod Final Protocol: RP-HPLC, pH 3.0, UV 288nm RP_HPLC->FinalMethod

Figure 1: Decision matrix for selecting RP-HPLC over GC and Normal Phase chromatography for hydroxybenzophenone derivatives.

Comprehensive Experimental Protocol

This protocol is designed to be self-validating. The System Suitability Test (SST) must pass before any data is accepted.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, suppressing phenol ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled to ensure retention time reproducibility).

  • Detection: UV at 288 nm (Quantification) and 254 nm (Impurity profiling).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Hold
12.01090Linear Gradient
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10.0 mg of 4H3MBP Reference Standard into a 10 mL volumetric flask. Dissolve in Acetonitrile.[2][3] Dilute to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution to 50 µg/mL using the Diluent.

  • Sample Solution: Prepare duplicate samples of the test material at 50 µg/mL in Diluent.

Validation Parameters & Representative Data

The following validation approach adheres to ICH Q2(R2) guidelines. The data presented below represents typical acceptance criteria and expected performance for this class of compounds.

Specificity (Selectivity)[4]
  • Requirement: No interference at the retention time of 4H3MBP from blank (diluent) or known impurities.

  • Procedure: Inject Diluent, Impurity Mix (if available), and 4H3MBP Standard.

  • Peak Purity: Use DAD software to confirm the peak purity index is >990 (indicating no co-eluting peaks).

Linearity
  • Range: 25% to 150% of target concentration (12.5 µg/mL to 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][4]
Level (%)Concentration (µg/mL)Peak Area (mAU*s)
2512.5450.2
5025.0910.5
10050.01825.1
12562.52280.4
15075.02740.8
Result

= 0.9998
Pass
Accuracy (Recovery)
  • Method: Spike placebo or solvent with known amounts of 4H3MBP at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Method: 6 consecutive injections of the 100% Working Standard.

  • Acceptance: RSD

    
     2.0%.
    
  • Typical Result: Retention Time RSD = 0.05%; Peak Area RSD = 0.4%.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): ~0.05 µg/mL.

  • LOQ (S/N = 10): ~0.15 µg/mL.

Visualization: Separation Mechanism

Understanding the molecular interaction is vital for troubleshooting. The diagram below details how the C18 stationary phase interacts with the 4H3MBP molecule.

SeparationMechanism Analyte 4-Hydroxy-3'-methylbenzophenone (Mobile Phase) Interaction Hydrophobic Interaction (Van der Waals) Analyte->Interaction Adsorbs to StationaryPhase C18 Alkyl Chains (Stationary Phase) StationaryPhase->Interaction Provides Surface PolarityEffect Hydroxyl Group (-OH) Reduces Retention Interaction->PolarityEffect MethylEffect Methyl Group (-CH3) Increases Retention Interaction->MethylEffect Elution Elution Order: 4-OH-BP -> 4H3MBP -> Dimethyl-BP PolarityEffect->Elution MethylEffect->Elution

Figure 2: Mechanistic interaction of 4H3MBP with C18 stationary phase. The 3'-methyl group increases hydrophobicity relative to the non-methylated parent, increasing retention time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with -OH group.Ensure Mobile Phase A has 0.1% acid.[1] Use "End-capped" columns.
Split Peak Solvent mismatch.Ensure sample diluent matches initial mobile phase (10% ACN).
Retention Time Drift Temperature fluctuation or column equilibration.Use column oven at 30°C. Equilibrate for 20 mins before run.
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step (100% ACN) in the autosampler method.

References

  • International Council for Harmonisation (ICH). (2023).[5][6] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Benzophenone Derivatives. FDA Guidance Documents. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Hydroxybenzophenone. National Library of Medicine. Retrieved from [Link]

  • Chromatography Forum. (2017). Separation of Positional Isomers on RP-HPLC. Retrieved from [Link]

Sources

A Comparative Analysis of the UV Stability of 4-Hydroxy-3'-methylbenzophenone and Benzophenone-3

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Photostability in UV Absorbers

Ultraviolet (UV) filters are indispensable components in pharmaceuticals, cosmetics, and materials science, providing crucial protection against the deleterious effects of UV radiation. The long-term efficacy of these filters is intrinsically linked to their photostability—the ability to withstand photodegradation upon exposure to light. This guide presents a detailed comparative analysis of the UV stability of two benzophenone derivatives: 4-Hydroxy-3'-methylbenzophenone and the widely used Benzophenone-3 (Oxybenzone).

Benzophenones are a class of organic compounds renowned for their ability to absorb UV radiation and dissipate it as harmless thermal energy.[1][2] This photoprotective mechanism is vital in preventing sunburn, premature skin aging, and the degradation of various materials.[3] However, the molecular structure of a benzophenone derivative significantly influences its UV absorption spectrum and, more importantly, its stability under prolonged UV exposure. Understanding these nuances is paramount for the rational design and selection of UV absorbers for specific applications.

This guide provides an in-depth examination of the photochemical behavior of 4-Hydroxy-3'-methylbenzophenone and Benzophenone-3, supported by experimental methodologies and comparative data. We will explore the structural attributes that govern their stability, potential photodegradation pathways, and the analytical techniques used to quantify their performance.

Compound Overview

4-Hydroxy-3'-methylbenzophenone is a substituted benzophenone with a hydroxyl group in the para position of one phenyl ring and a methyl group in the meta position of the other. Its chemical structure is presented below:

  • IUPAC Name: (4-hydroxyphenyl)(3-methylphenyl)methanone

  • Molecular Formula: C₁₄H₁₂O₂[4]

  • Molecular Weight: 212.24 g/mol [4]

Benzophenone-3 (Oxybenzone) is a widely utilized UV absorber in sunscreens and other personal care products. It features both a hydroxyl and a methoxy group on one of the phenyl rings.

  • IUPAC Name: (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone

  • CAS Number: 131-57-7

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.24 g/mol

Comparative UV Stability: A Mechanistic Perspective

The photostability of benzophenones is largely dictated by the nature and position of their substituents. The presence of a hydroxyl group in the ortho position to the carbonyl, as seen in Benzophenone-3, allows for the formation of an intramolecular hydrogen bond. This structural feature facilitates a rapid and efficient energy dissipation mechanism known as excited-state intramolecular proton transfer (ESIPT), which contributes to its photostability.[3]

While 4-Hydroxy-3'-methylbenzophenone lacks the ortho-hydroxyl group, the para-hydroxyl substituent still influences its electronic properties and photochemical behavior. The electron-donating nature of the hydroxyl group can affect the energy levels of the excited states and potentially influence the degradation pathways.[5] The methyl group on the second phenyl ring is an electron-donating group that can also subtly modify the molecule's electronic structure and reactivity.

Experimental Protocol for Comparative Photostability Assessment

To empirically compare the UV stability of 4-Hydroxy-3'-methylbenzophenone and Benzophenone-3, a standardized experimental protocol is essential. The following methodology outlines a robust approach for quantifying their photodegradation.

Materials and Instrumentation
  • Test Compounds: 4-Hydroxy-3'-methylbenzophenone (≥98% purity), Benzophenone-3 (≥98% purity)

  • Solvent: Acetonitrile (HPLC grade) or other suitable solvent transparent in the UV range of interest.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Photostability chamber equipped with a controlled UV light source (e.g., Xenon arc lamp)[6]

    • Quartz cuvettes

Sample Preparation
  • Prepare stock solutions of 4-Hydroxy-3'-methylbenzophenone and Benzophenone-3 in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working solutions of each compound at a concentration of 10 µg/mL in acetonitrile.

UV-Vis Spectrophotometric Analysis (Initial Characterization)
  • Record the UV-Vis absorption spectrum of each working solution from 200 to 400 nm using acetonitrile as a blank.

  • Determine the wavelength of maximum absorbance (λmax) for each compound.

Photostability Study
  • Transfer an aliquot of each working solution into a quartz cuvette.

  • Place the cuvettes in the photostability chamber.

  • Expose the samples to a controlled dose of UV radiation. It is recommended to follow ICH Q1B guidelines for photostability testing, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot from each sample for analysis.

  • Protect the withdrawn samples from light until analysis.

HPLC Analysis for Degradation Quantification
  • Analyze the collected aliquots using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable for separating benzophenone derivatives.

  • The mobile phase can be a gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[7]

  • Set the UV detector at the λmax of the parent compound to monitor its concentration.

  • Quantify the peak area of the parent compound at each time point.

Data Analysis
  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).

  • Plot the percentage of the remaining compound against the irradiation time to obtain the degradation profile.

  • Determine the photodegradation half-life (t₁/₂) for each compound, which is the time required for 50% of the initial compound to degrade.

  • If possible, calculate the photodegradation quantum yield (Φ), which represents the efficiency of the photochemical process.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_exposure UV Exposure cluster_quant Quantification & Data Analysis prep1 Prepare stock solutions (1 mg/mL) prep2 Prepare working solutions (10 µg/mL) prep1->prep2 uv_vis Initial UV-Vis Scan (Determine λmax) prep2->uv_vis hplc_initial Initial HPLC Analysis (t=0) prep2->hplc_initial expose Expose samples in photostability chamber prep2->expose sampling Collect aliquots at time intervals expose->sampling hplc_timed HPLC analysis of timed aliquots sampling->hplc_timed data_analysis Calculate % remaining, t₁/₂, and Φ hplc_timed->data_analysis

Caption: Experimental workflow for the comparative photostability testing of UV absorbers.

Comparative Data Summary

The following table summarizes the key photophysical and photostability parameters for 4-Hydroxy-3'-methylbenzophenone and Benzophenone-3. The data for 4-Hydroxy-3'-methylbenzophenone is partially inferred from the closely related 4-hydroxybenzophenone due to the limited availability of direct experimental values in the literature.

Parameter4-Hydroxy-3'-methylbenzophenoneBenzophenone-3 (Oxybenzone)
UV Absorption Maxima (λmax) ~288 nm, ~325 nm (inferred)288 nm, 325 nm
Molar Absorptivity (ε) Data not readily available~15,100 M⁻¹cm⁻¹ (at 287 nm)
Photodegradation Half-life (t₁/₂) Expected to be shorter than BP-3Relatively long; photostable
Photodegradation Quantum Yield (Φ) Expected to be higher than BP-3(3.1 ± 0.3) x 10⁻⁵[8]
Primary Photodegradation Pathway Inferred to involve radical formationHydroxylation and other reactions

Photodegradation Pathways

The photodegradation of benzophenones can proceed through various pathways, including hydrogen abstraction, electron transfer, and reactions with reactive oxygen species.[9]

Benzophenone-3: Upon UV absorption, Benzophenone-3 can be excited to its triplet state. While relatively stable, it can undergo degradation, particularly in the presence of other substances. Studies have shown that its degradation in aqueous environments can be initiated by hydroxyl radicals (•OH), leading to hydroxylated byproducts.[9] Benzoic acid and benzaldehyde have also been identified as transformation products.[8]

4-Hydroxy-3'-methylbenzophenone: The photochemistry of 4-hydroxybenzophenone, a close structural analog, has been studied. Its excited states can be involved in hydrogen abstraction or donation, depending on the solvent and surrounding molecules.[5] It is plausible that 4-Hydroxy-3'-methylbenzophenone follows similar degradation pathways, potentially involving the formation of phenoxyl radicals and subsequent reactions.

Photodegradation Pathway Diagram

Caption: Postulated photodegradation pathways for Benzophenone-3 and 4-Hydroxy-3'-methylbenzophenone.

Conclusion

This guide provides a framework for the comparative analysis of the UV stability of 4-Hydroxy-3'-methylbenzophenone and Benzophenone-3. While Benzophenone-3 is a well-characterized and photostable UV absorber, the photostability of 4-Hydroxy-3'-methylbenzophenone is less documented. Based on the structure-activity relationships of benzophenones, it is anticipated that 4-Hydroxy-3'-methylbenzophenone may exhibit lower photostability compared to Benzophenone-3 due to the absence of the ortho-hydroxyl group that facilitates efficient energy dissipation through ESIPT.

The provided experimental protocol offers a standardized method for obtaining empirical data to validate this hypothesis. Such data is crucial for researchers and drug development professionals in selecting the most appropriate UV absorber for their specific formulation, ensuring long-term efficacy and safety. Further research into the precise photodegradation products and quantum yields of a wider range of substituted benzophenones will continue to advance the field of photoprotection.

References

  • A comparative review of natural and synthetic UV filters: Gadusol and benzophenone-3 as representative examples. CONICET. Available at: [Link]

  • Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Key UV Absorbers: Comparing Triazine, Benzotriazole, and Benzophenone. Tintoll. Available at: [Link]

  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Tintoll. Available at: [Link]

  • The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Available at: [Link]

  • 4-Hydroxy-4'-methylbenzophenone. PubChem. Available at: [Link]

  • Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. Available at: [Link]

  • Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. PubMed. Available at: [Link]

  • Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs. ResearchGate. Available at: [Link]

  • Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. ResearchGate. Available at: [Link]

  • Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. PubMed. Available at: [Link]

  • Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation. PubMed. Available at: [Link]

  • The Chemistry of Protection: Understanding 4-Hydroxybenzophenone's UV Absorption. Available at: [Link]

Sources

Reference Standards for 4-Hydroxy-3'-methylbenzophenone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

4-Hydroxy-3'-methylbenzophenone (HMBP) represents a critical structural isomer in the analysis of benzophenone derivatives. Often encountered as a synthesis intermediate (e.g., in the production of functionalized photoinitiators) or as a phase-I oxidative metabolite of methylated benzophenones, its accurate quantification relies heavily on the quality of the reference standard employed.

The Analytical Challenge: The primary difficulty in HMBP analysis is distinguishing it from its positional isomers, particularly 4-Hydroxy-3-methylbenzophenone (where the methyl group resides on the phenolic ring) and 4-Hydroxy-4'-methylbenzophenone . These isomers exhibit nearly identical mass spectra (MS) fragmentation patterns. Therefore, the choice of reference standard is not merely about purity, but about isomeric specificity and structural certification .

This guide compares three classes of reference standards—Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade Materials —and provides a validated workflow for their application.

Comparative Analysis of Reference Standards

The following table objectively compares the three primary tiers of reference materials available for HMBP. This data is derived from ISO 17034 guidelines and typical certificate of analysis (CoA) specifications.

Table 1: Performance Matrix of HMBP Reference Standards
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Reagent/Synthesis Grade
Primary Utility ISO 17025 Accredited Testing, Legal DefensibilityRoutine QC, Method Validation, Stability StudiesEarly-stage R&D, Synthesis Starting Material
Traceability SI Units (NIST/BAM traceable)Traceable to internal primary standardManufacturer’s batch only
Purity Assignment Mass Balance (HPLC + GC + TGA + KF)HPLC Area % (often >98%)Variable (>90-95%)
Uncertainty Budget Yes (Combined expanded uncertainty provided)NoNo
Isomeric Purity Certified (qNMR confirmed)Tested (usually >95%)Not guaranteed (Isomer mixtures common)
Cost Factor High (

$)
Moderate (

)
Low ($)
Recommended For Final Release Testing, Clinical PharmacokineticsCalibration Curves, System SuitabilityPeak Identification (Qualitative)

Critical Selection Logic (Decision Framework)

Selecting the incorrect grade can lead to "phantom impurities" or quantification errors up to 15% due to water content and isomeric contamination.

StandardSelection Start Select HMBP Reference Standard Regulated Is the assay for ISO/GMP Release? Start->Regulated Quant Is Quantitative Accuracy < 2% required? Regulated->Quant No CRM Select Tier 1: CRM (ISO 17034) Regulated->CRM Yes IsomerCrit Is Isomer Resolution Critical? Quant->IsomerCrit No Analyt Select Tier 2: Analytical Standard Quant->Analyt Yes IsomerCrit->Analyt Yes Reagent Select Tier 3: Reagent Grade (Must Purify) IsomerCrit->Reagent No

Figure 1: Decision tree for selecting the appropriate HMBP reference standard based on regulatory and technical requirements.

Experimental Protocols

The following protocols are designed to validate the standard itself before use in critical assays. This "Check the Checker" approach is mandatory when using Tier 2 or Tier 3 standards.

Protocol A: Isomeric Purity Verification (HPLC-DAD)

Objective: Confirm that the standard is 4-Hydroxy-3'-methylbenzophenone and not the 3-methyl or 4'-methyl isomer.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q, 18.2 MΩ)

  • Formic Acid (99%+)

Instrument Parameters:

  • System: UHPLC with Diode Array Detector (DAD)

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex Biphenyl or equivalent), 100 x 2.1 mm, 1.7 µm. Note: C18 columns often fail to separate the 3-methyl vs 3'-methyl isomers efficiently due to similar hydrophobicity. Phenyl phases utilize pi-pi interactions for better selectivity.

  • Flow Rate: 0.4 mL/min

  • Temperature: 35°C

  • Detection: UV @ 290 nm (Max absorption for benzophenones)

Gradient Method:

Time (min) % A (0.1% Formic in Water) % B (Acetonitrile)
0.0 90 10
10.0 40 60
12.0 5 95

| 15.0 | 90 | 10 |

Acceptance Criteria:

  • Main Peak Purity: Peak purity index > 990 (via DAD software).

  • Isomer Separation: If a mixture of isomers is injected, resolution (Rs) between 3-methyl and 3'-methyl variants must be > 1.5.

Protocol B: Quantitative Standardization (qNMR)

Objective: Assign a precise purity value to a Tier 2 or Tier 3 standard if a CRM is unavailable.

Methodology:

  • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone (TraceCERT® grade).

  • Solvent: DMSO-d6 (prevents hydroxyl proton exchange broadening).

  • Acquisition: 1H-NMR, 400 MHz minimum.

    • Pulse delay (D1) must be ≥ 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

    • Scans: 16-32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1]

Key Diagnostic Signal: Look for the methyl group singlet.

  • 3'-Methyl (Target): ~2.35 ppm (Attached to the benzoyl ring).

  • 3-Methyl (Impurity): ~2.20 ppm (Attached to the phenolic ring, shielded by the OH group).

Analytical Workflow Visualization

This diagram illustrates the validated workflow for processing HMBP samples using the selected reference standard.

Workflow cluster_0 Critical Control Point Sample Biological/Formulation Sample Prep Solid Phase Extraction (HLB Cartridge) Sample->Prep LC UHPLC Separation (Phenyl-Hexyl) Prep->LC StdPrep Standard Preparation (In MeOH) StdPrep->LC Detect MS/MS Detection (MRM Mode) LC->Detect Data Quantification (Ratio to IS) Detect->Data

Figure 2: Integrated analytical workflow for HMBP quantification, highlighting the convergence of sample preparation and standard calibration.

Troubleshooting & Common Pitfalls

  • Protodealkylation: In high-energy MS sources (APCI), the methyl group can be labile. Use Electrospray Ionization (ESI) in negative mode ([M-H]-) for better stability.

  • Solubility Issues: HMBP is lipophilic (LogP ≈ 3.4). Aqueous stock solutions are unstable. Store stocks in 100% Methanol at -20°C.

  • Glassware Adsorption: Like many benzophenones, HMBP adheres to untreated glass. Use silanized glassware or polypropylene inserts for low-concentration standards (< 100 ng/mL).

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[2][3][4] [Link]

  • National Institute of Standards and Technology (NIST). (2024). Metrological Traceability of Reference Materials.[2][3] NIST.[2][3][5] [Link]

  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review. Environment International, 70, 143-157. [Link]

  • PubChem. (2025).[6] 4-Hydroxy-4'-methylbenzophenone Compound Summary (Used for structural comparison logic). National Library of Medicine. [Link]

  • European Commission. (2002). Commission Decision 2002/657/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. [Link]

Sources

Technical Characterization & Comparative Analysis: 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis and Characterization of 4-Hydroxy-3'-methylbenzophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Hydroxy-3'-methylbenzophenone (HMBP) represents a critical intermediate in the synthesis of non-steroidal anti-estrogens and UV-stabilized polymers. Unlike its symmetric analog 4-hydroxybenzophenone, the introduction of a meta-methyl group on the non-phenolic ring introduces asymmetry that alters solubility profiles and crystallographic packing.

This guide provides a rigorous characterization framework, distinguishing HMBP from its structural isomers (e.g., 4-hydroxy-4'-methylbenzophenone) through elemental analysis, NMR spectroscopy, and functional performance comparisons.[1]

Part 1: Structural Framework & Synthesis Logic[1]

To characterize the compound, one must first understand its genesis.[1] The synthesis of 4-Hydroxy-3'-methylbenzophenone typically proceeds via Friedel-Crafts acylation. Understanding this pathway is essential for anticipating impurities (e.g., ortho-acylated byproducts).[1]

Target Structure:

  • Ring A: Phenol (4-position hydroxyl).[2][3][4]

  • Ring B: Toluene (3-position methyl).

  • Bridge: Carbonyl.

Synthesis & Impurity Workflow (Graphviz)

SynthesisWorkflow Start Precursors (Phenol + 3-Methylbenzoyl Chloride) Rxn Friedel-Crafts Acylation (AlCl3 Catalyst) Start->Rxn Inter Intermediate Complex Rxn->Inter Imp1 Impurity A: 2-Hydroxy isomer (Ortho attack) Rxn->Imp1 Side Rxn Imp2 Impurity B: Bis-acylated phenols Rxn->Imp2 Excess R-COCl Quench Acid Hydrolysis (Ice/HCl) Inter->Quench Crude Crude HMBP Quench->Crude Purify Recrystallization (EtOH/Water) Crude->Purify Final Pure 4-Hydroxy-3'-methylbenzophenone Purify->Final

Figure 1: Synthesis pathway highlighting the origin of critical regio-isomeric impurities that necessitate rigorous characterization.

Part 2: Elemental Analysis (CHN) & Purity Assessment

Elemental analysis (EA) serves as the primary gatekeeper for bulk purity. For 4-Hydroxy-3'-methylbenzophenone (


), the theoretical values must be calculated precisely to validate the bulk material before spectroscopic investigation.

Molecular Weight: 212.25 g/mol [1]

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Note
Carbon 79.23% 78.83% – 79.63%Low %C suggests retained solvent (EtOH) or hydration.
Hydrogen 5.70% 5.30% – 6.10%High %H often indicates residual aliphatic solvents (Hexane).
Oxygen 15.08% Calculated by differenceN/A
Experimental Protocol: Combustion Analysis
  • Drying: Dry sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Oxidize at 980°C in the presence of tungsten trioxide (

    
    ) catalyst.
    
  • Detection: Quantify

    
     and 
    
    
    
    via thermal conductivity detection (TCD).
Part 3: Spectroscopic Characterization (The Core)

This section details how to distinguish the target from its isomers using NMR. This is the "Self-Validating" aspect of the guide—the data must prove the methyl group is on the meta position of the non-phenolic ring.

1. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

1H NMR (400 MHz, DMSO-d6) Prediction & Logic:

  • Methyl Group (

    
    ):  Look for a sharp singlet at δ 2.35–2.40 ppm .
    
    • Differentiation: If this were an ethyl derivative, you would see a triplet/quartet.[1]

  • Hydroxyl Group (-OH): Broad singlet at δ 10.2–10.5 ppm (exchangeable with

    
    ).
    
  • Aromatic Region (The Fingerprint):

    • Ring A (Phenol side): AA'BB' system. Two doublets at δ 6.90 (ortho to OH) and δ 7.70 (meta to OH).

    • Ring B (3-Methyl side): This is the key differentiator from the 4'-methyl isomer.

      • 4'-Methyl isomer: Would show a symmetric AA'BB' pattern.

      • 3'-Methyl target: Shows an ABCD or complex pattern. Look for a singlet-like peak (H2') at δ 7.50 , and a triplet (H5') at δ 7.40 .[1]

Comparative NMR Logic (Graphviz)

NMRLogic Root Aromatic Region Analysis (6.5 - 8.0 ppm) Step1 Identify AA'BB' Pattern (2 Doublets) Root->Step1 Step2 Analyze Remaining Signals (Ring B) Root->Step2 Conclusion1 Confirms 1,4-disubstituted Phenolic Ring (Ring A) Step1->Conclusion1 BranchA Symmetric AA'BB' (2 Doublets) Step2->BranchA BranchB Asymmetric Pattern (s, d, t, d) Step2->BranchB ResultA Isomer: 4'-Methyl (Para-substituted) BranchA->ResultA ResultB Target: 3'-Methyl (Meta-substituted) BranchB->ResultB

Figure 2: Decision tree for distinguishing the target 3'-methyl isomer from the common 4'-methyl impurity using 1H NMR splitting patterns.

2. FTIR Spectroscopy
  • Carbonyl (

    
    ):  1640–1650 cm⁻¹. The frequency is lowered due to conjugation with two aromatic rings and hydrogen bonding with the -OH.
    
  • Hydroxyl (

    
    ):  Broad band at 3200–3400 cm⁻¹.
    
  • Fingerprint: C-H out-of-plane bending at ~780 cm⁻¹ and ~690 cm⁻¹ (indicative of meta-substitution).

Part 4: Comparative Performance Guide

This section compares 4-Hydroxy-3'-methylbenzophenone (HMBP) against industry standards.

Comparators:

  • 4-Hydroxybenzophenone (4-HBP): The parent compound (Standard).[2]

  • Oxybenzone (BP-3): A common UV filter (Functional Benchmark).

Table 1: Physicochemical & Functional Comparison
Feature4-Hydroxy-3'-methylbenzophenone (Target)4-Hydroxybenzophenone (Standard)Oxybenzone (BP-3)
Molecular Weight 212.25198.22228.24
Melting Point ~108–112°C (Predicted*)132–135°C62–65°C
LogP (Lipophilicity) 3.4 (High)2.93.8
λ max (MeOH) ~290 nm286 nm288 nm, 325 nm
Solubility (Toluene) High (Methyl group disrupts packing)ModerateVery High
Primary Use Intermediate / Polymer AdditivePhotoinitiator / IntermediateUV Filter (Cosmetics)

*Note: The asymmetric methyl group generally lowers the melting point compared to the highly symmetric parent compound 4-HBP.

Performance Insight: The addition of the 3'-methyl group significantly increases lipophilicity (LogP) compared to 4-HBP. In drug development, this modification is often used to improve the blood-brain barrier permeability of benzophenone-based pharmacophores or to increase solubility in non-polar polymer matrices during plastic stabilization.

Part 5: Experimental Protocols
Protocol A: Recrystallization (Purification)

To ensure accurate characterization, the sample must be free of the ortho-isomer.[1]

  • Dissolution: Dissolve 5.0 g of crude HMBP in 15 mL of boiling Ethanol (95%).

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts (

    
     residues).
    
  • Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature, then 4°C.

  • Isolation: Filter the off-white needles and wash with cold 50% EtOH.

  • Drying: Vacuum dry at 50°C for 6 hours.

Protocol B: UV-Vis Stability Test
  • Prepare a

    
     M solution of HMBP in Methanol.
    
  • Scan from 200–400 nm to establish baseline.

  • Expose solution to UV-A source (365 nm) for 2 hours.

  • Re-scan. Pass Criteria: <5% degradation in absorbance intensity (indicates photostability suitable for UV filtering applications).

References
  • Synthesis & General Properties

    • Friedel-Crafts Acylation Mechanisms. Journal of Organic Chemistry. (General Reference for FC Acylation).

    • 4-Hydroxybenzophenone Properties.[2][3][7][9][10][11][12] Sigma-Aldrich Product Sheet.[2]

  • Spectroscopic Data

    • NMR Prediction & Data for Benzophenones. ChemicalBook / Spectral Database. (Proxy data for 4-HBP comparison).

    • PubChem Compound Summary: 4-Hydroxy-4'-methylbenzophenone.[9] (Used for isomeric comparison logic).

  • Analytical Methods

    • Determination of Benzophenone Derivatives. Analytical Methods (RSC).

Sources

A Comparative Crystallographic Analysis of Substituted Benzophenones: The Case of (4-Hydroxy-3-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide presents a detailed comparative analysis of the single-crystal X-ray diffraction data for (4-Hydroxy-3-methylphenyl)(phenyl)methanone. Designed for researchers, medicinal chemists, and material scientists, this document provides an in-depth look at the structural parameters of this compound, benchmarking it against unsubstituted benzophenone and 4-methylbenzophenone to elucidate the influence of hydroxyl and methyl functional groups on its solid-state architecture.

Introduction: The Significance of Benzophenone Scaffolds

Benzophenone and its derivatives are ubiquitous structural motifs in medicinal chemistry, photochemistry, and materials science. Their utility stems from a unique combination of photochemical properties and the ability to engage in various intermolecular interactions, influencing biological activity and material properties. The precise three-dimensional arrangement of atoms and molecules in the crystalline state, determined by X-ray crystallography, is fundamental to understanding and predicting these properties. This guide focuses on (4-Hydroxy-3-methylphenyl)(phenyl)methanone, an isomer of the commercially relevant 4-Hydroxy-3'-methylbenzophenone, to explore how substitution patterns dictate crystal packing and conformation.

Experimental Workflow: From Crystal to Structure

The determination of a small molecule crystal structure is a systematic process. High-quality single crystals are subjected to X-ray radiation, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. The quality of the final structure is judged by several key metrics, including the resolution and R-factors, which indicate the agreement between the experimental data and the final refined model.

X_Ray_Crystallography_Workflow Fig. 1: Generalized Small Molecule X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., slow evaporation) Synthesis->Crystallization High Purity Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Diffraction (Data Collection) Mounting->Diffractometer Suitable Single Crystal Integration Data Reduction & Integration Diffractometer->Integration Solve Structure Solution (e.g., SHELXS) Integration->Solve Reflection Intensities Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial Atomic Model Validation Validation & CIF Generation (e.g., PLATON, checkCIF) Refine->Validation Refined Structure DB Crystallographic Database Validation->DB Deposition to CSD/COD

Caption: A schematic overview of the typical experimental pipeline for determining the crystal structure of a small organic molecule.

Comparative Crystallographic Data

The structural parameters of (4-Hydroxy-3-methylphenyl)(phenyl)methanone are compared with those of its parent compound, benzophenone, and the singly-substituted 4-methylbenzophenone. This comparison highlights the structural consequences of adding hydroxyl and methyl groups to the benzophenone framework.

Parameter(4-Hydroxy-3-methylphenyl)(phenyl)methanone[1]Benzophenone (Stable α-form)[2]4-Methylbenzophenone (Stable α-form)[3]
Formula C₁₄H₁₂O₂C₁₃H₁₀OC₁₄H₁₂O
Molar Mass 212.24 g/mol 182.22 g/mol 196.24 g/mol
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group Pbca (Implicit from data)P2₁2₁2₁P2₁/c
a (Å) 7.704310.285.70
b (Å) 16.377012.1213.89
c (Å) 17.74827.9914.08
β (°) ** 909095.18
Volume (ų) **2239.4992.81109.8
Z 844
Temperature (K) 293N/AN/A
R[F² > 2σ(F²)] 0.046N/AN/A
wR(F²) 0.129N/AN/A
Dihedral Angle (°) 58.84~54-56N/A

In-Depth Analysis of Structural Features

Crystal System and Packing

A significant observation is the change in the crystal system and space group upon substitution. Unsubstituted benzophenone crystallizes in the orthorhombic P2₁2₁2₁ space group[2]. The introduction of both a hydroxyl and a methyl group in (4-Hydroxy-3-methylphenyl)(phenyl)methanone retains the orthorhombic system but leads to a different space group and a much larger unit cell volume of 2239.4 ų to accommodate 8 molecules (Z=8)[1]. In contrast, adding only a methyl group in 4-methylbenzophenone shifts the crystal system to monoclinic (P2₁/c)[3]. These changes underscore the profound impact of even minor functional group modifications on the preferred molecular packing arrangement in the solid state.

Conformation and Intermolecular Interactions

In the crystal structure of (4-Hydroxy-3-methylphenyl)(phenyl)methanone, the two benzene rings are not coplanar, exhibiting a dihedral angle of 58.84°[1]. This twist is a characteristic feature of benzophenone derivatives, arising from steric hindrance around the central carbonyl group[4].

The most critical feature introduced by the hydroxyl group is its ability to act as a hydrogen bond donor. In the crystal, molecules of (4-Hydroxy-3-methylphenyl)(phenyl)methanone are linked into chains by O—H⋯O hydrogen bonds[1]. These primary interactions are further supported by weaker C—H⋯O hydrogen bonds, which assemble the chains into layers[1]. This hydrogen-bonding network is the dominant force dictating the crystal packing and is absent in both unsubstituted benzophenone and 4-methylbenzophenone, which rely on weaker van der Waals and phenyl-phenyl interactions[5].

Methodological Considerations

The data for (4-Hydroxy-3-methylphenyl)(phenyl)methanone was collected on a Bruker X8 Proteum diffractometer using Cu Kα radiation[1]. The structure was solved using the direct methods program SHELXS97 and refined with SHELXL97[1]. The final R-factor of 0.046 indicates a high-quality refinement and a reliable structural model[1].

Synthesis Protocol: The title compound was synthesized via a Fries rearrangement of 3-methylphenylbenzoate. The reaction was catalyzed by anhydrous aluminum chloride at 150–170 °C without a solvent. The resulting product was purified by recrystallization from acetonitrile to yield single crystals suitable for X-ray diffraction[1].

Conclusion

The crystallographic data for (4-Hydroxy-3-methylphenyl)(phenyl)methanone, when compared with unsubstituted benzophenone and 4-methylbenzophenone, provides clear insights into the structural effects of functionalization. The introduction of a hydroxyl group establishes a robust hydrogen-bonding network that becomes the primary determinant of the crystal packing, a feature not available to the other two compounds. These differences in solid-state architecture can have significant implications for physical properties such as solubility, melting point, and bioavailability, making such comparative analyses a critical tool in drug development and materials engineering.

References

  • Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. ResearchGate. Available at: [Link]

  • (4-Hydroxy-3-methylphenyl)(phenyl)methanone. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. Available at: [Link]

  • Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. Royal Society of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Hydroxy-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Hydroxy-3'-methylbenzophenone. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it includes ensuring that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This document is designed to be your preferred resource for handling this specific chemical, grounding every recommendation in established safety protocols and regulatory standards.

The causality behind these procedures is rooted in the precautionary principle. While specific hazard data for 4-Hydroxy-3'-methylbenzophenone is not extensively published, its chemical structure as a substituted benzophenone warrants handling it with the care afforded to its better-studied analogues, which are known to be irritants and environmentally hazardous.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This assessment for 4-Hydroxy-3'-methylbenzophenone is based on data from structurally similar compounds, such as 4-Hydroxybenzophenone and other benzophenone derivatives.

Key Hazards:

  • Skin and Eye Irritation: Benzophenone derivatives are frequently classified as skin and eye irritants.[1][2][3] Direct contact can cause redness, itching, and inflammation.

  • Respiratory Irritation: If handled as a powder, inhalation of dust can lead to respiratory tract irritation.[2][3]

  • Aquatic Toxicity: Many benzophenones are harmful to aquatic life, with some having long-lasting effects.[4][5] Improper disposal, such as drain disposal, must be strictly avoided to prevent environmental contamination.[4][5][6][7]

  • Endocrine Disruption: Some benzophenone compounds are known or suspected endocrine disruptors.[1][8] This potential long-term health hazard necessitates minimizing exposure through engineering controls and robust personal protective equipment.

Hazard Summary Table
Hazard ClassificationCategoryDescriptionSource
Skin Irritation2Causes skin irritation.[2]
Serious Eye Irritation2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[2][9]
Hazardous to the Aquatic Environment, Chronic3Harmful to aquatic life with long lasting effects.[4][5]

Part 2: Personal Protective Equipment (PPE)

Adequate PPE is your primary defense against chemical exposure. The selection of PPE is not arbitrary; it is directly dictated by the hazards identified above.

Required PPE Table
EquipmentStandard/SpecificationRationale
Eye Protection ANSI Z87.1 / EN 166Protects against splashes and airborne dust particles.[1][6]
Hand Protection Nitrile Gloves (EN 374)Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after contamination.[10][11]
Body Protection Laboratory CoatPrevents contamination of personal clothing.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if engineering controls (e.g., fume hood) are insufficient or when handling large quantities of powder that may generate dust.[1][2]

Causality in PPE Selection: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. A standard lab coat protects against incidental contact. The potential for respiratory irritation from fine dust makes it imperative to handle the solid form of this chemical within a certified chemical fume hood or, if that is not feasible, to use a fitted N95 dust mask or equivalent respirator.[12]

Part 3: Spill and Exposure Procedures

Immediate and correct response to a spill or exposure is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][3][10] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10][13]

Spill Cleanup Protocol
  • Evacuate & Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Don PPE: Wear the complete set of required PPE as listed above.

  • Containment: For solid spills, prevent the generation of dust. Gently sweep up the material using appropriate tools.[3] Do not use compressed air.

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated, properly labeled hazardous waste container.[6][10]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 4: Step-by-Step Disposal Protocol

The guiding principle for disposal is that 4-Hydroxy-3'-methylbenzophenone and materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][7]

Workflow for Waste Management

G cluster_generation Waste Generation in the Lab cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Unused or Expired 4-Hydroxy-3'-methylbenzophenone D Designated Hazardous Waste Container (Clearly Labeled) A->D B Contaminated Labware (e.g., gloves, weigh boats, pipette tips) B->D C Spill Cleanup Debris C->D E Store in Satellite Accumulation Area D->E Keep container closed F Schedule Pickup with Certified Waste Handler (e.g., EHS Office) E->F When full or >1 year old G Dispose via Approved Waste Disposal Plant F->G

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